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  • Product: 1-methyl-4-(4-nitrophenoxy)benzene
  • CAS: 3402-74-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 1-methyl-4-(4-nitrophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the core physical properti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of the aromatic ether, 1-methyl-4-(4-nitrophenoxy)benzene. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental determination and theoretical understanding of its key physical characteristics. The synthesis of this compound is also discussed to emphasize the critical role of purity in accurate physical property measurements. This guide is structured to provide not just data, but also the scientific rationale behind the presented information, ensuring a thorough and practical understanding for laboratory applications.

Introduction

1-methyl-4-(4-nitrophenoxy)benzene, a diaryl ether, possesses a molecular architecture that makes it a compound of interest in various chemical and pharmaceutical research domains. Its structure, featuring a tolyl group linked to a nitrophenyl group via an ether linkage, imparts specific physicochemical characteristics that are crucial for its behavior in chemical reactions and biological systems. An accurate understanding and determination of its physical properties are paramount for its application in synthesis, process development, and as a potential scaffold in medicinal chemistry.

This guide provides a detailed examination of the key physical properties of 1-methyl-4-(4-nitrophenoxy)benzene, supported by established analytical techniques and theoretical principles.

Molecular Structure and Core Data

The foundational information for 1-methyl-4-(4-nitrophenoxy)benzene is summarized below, providing a snapshot of its key identifiers and fundamental properties.

PropertyValueSource
Chemical Name 1-methyl-4-(4-nitrophenoxy)benzene[1]
Synonyms Benzene, 1-methyl-4-(4-nitrophenoxy)-[2]
CAS Number 3402-74-2[1]
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1][2]

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graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Nodes for the benzene rings and substituents C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="3.5,0!"]; H13_1 [label="H", pos="4,0.5!"]; H13_2 [label="H", pos="4,-0.5!"]; H13_3 [label="H", pos="3.5,-0.5!"]; N1 [label="N", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"];

// Edges for the first benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the ether linkage C4 -- O1; O1 -- C7;

// Edges for the second benzene ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Edges for the substituents C1 -- C13; C13 -- H13_1; C13 -- H13_2; C13 -- H13_3; C10 -- N1; N1 -- O2 [style=double]; N1 -- O3;

Ullmann_Condensation

// Reactants
p_cresol [label="p-Cresol"];
p_chloronitrobenzene [label="p-Chloronitrobenzene"];

// Reaction Conditions
conditions [label="Copper Catalyst\nBase (e.g., K2CO3)\nHigh-boiling solvent (e.g., DMF, DMSO)", shape=ellipse, fillcolor="#FFFFFF"];

// Product
product [label="1-methyl-4-(4-nitrophenoxy)benzene"];

// Arrows
p_cresol -> conditions;
p_chloronitrobenzene -> conditions;
conditions -> product;

Caption: Ullmann Condensation for 1-methyl-4-(4-nitrophenoxy)benzene.

Expert Insight: The choice of copper catalyst (e.g., CuI, Cu₂O, or copper powder) and base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction yield and purity of the final product. Post-synthesis purification, typically involving recrystallization from a suitable solvent system (e.g., ethanol/water), is crucial to remove unreacted starting materials and byproducts, thereby ensuring the integrity of subsequent physical property measurements.

Key Physical Properties

The following sections detail the critical physical properties of 1-methyl-4-(4-nitrophenoxy)benzene, including experimental methodologies for their determination.

Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

PropertyValue
Melting Point 69 °C

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry 1-methyl-4-(4-nitrophenoxy)benzene is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate (initially rapid to approach the melting point, then slowed to 1-2 °C per minute near the expected melting point).

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure sample, this range should be narrow (typically ≤ 1 °C).

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to the relatively high molecular weight of 1-methyl-4-(4-nitrophenoxy)benzene, its boiling point is best determined under reduced pressure to prevent decomposition at elevated temperatures.

PropertyValue
Boiling Point 197-198 °C at 7 Torr

Experimental Protocol: Boiling Point Determination under Reduced Pressure

  • Apparatus Setup: A small quantity of the compound is placed in a distillation flask equipped with a thermometer and connected to a vacuum source. A fine capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Evacuation: The system is evacuated to the desired pressure (e.g., 7 Torr).

  • Heating: The flask is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Observation: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid is equal to the pressure of the system.

Solubility

The solubility of 1-methyl-4-(4-nitrophenoxy)benzene in various solvents is a critical parameter for its handling, purification, and application in reactions. As an aromatic ether, its solubility is governed by the principle of "like dissolves like."

Qualitative Solubility Profile:

SolventPolarityExpected Solubility
WaterHighly PolarInsoluble
MethanolPolar ProticSparingly Soluble to Soluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
DichloromethaneModerately PolarSoluble
TolueneNonpolarSoluble
HexaneNonpolarSparingly Soluble

Experimental Protocol: Qualitative Solubility Determination

  • Sample Preparation: A small, measured amount (e.g., 10 mg) of 1-methyl-4-(4-nitrophenoxy)benzene is placed in a series of test tubes.

  • Solvent Addition: A small volume (e.g., 1 mL) of each test solvent is added to the respective test tubes.

  • Observation: The mixture is agitated and observed at room temperature. The degree of dissolution (e.g., completely soluble, partially soluble, insoluble) is recorded. For sparingly soluble compounds, gentle heating can be applied to assess temperature-dependent solubility.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-methyl-4-(4-nitrophenoxy)benzene is expected to show distinct signals for the aromatic protons and the methyl protons.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)Rationale
Methyl (CH₃)Singlet~2.3Typical for a methyl group attached to an aromatic ring.
Aromatic (Tolyl ring, ortho to -CH₃)Doublet~7.1-7.3Shielded by the electron-donating methyl group.
Aromatic (Tolyl ring, meta to -CH₃)Doublet~6.9-7.1
Aromatic (Nitrophenyl ring, ortho to -NO₂)Doublet~8.1-8.3Deshielded by the strongly electron-withdrawing nitro group.
Aromatic (Nitrophenyl ring, meta to -NO₂)Doublet~7.0-7.2
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonApproximate Chemical Shift (δ, ppm)Rationale
Methyl (CH₃)~20-22Typical for an aliphatic carbon.
Aromatic (C-O, Tolyl)~155-158Deshielded due to attachment to oxygen.
Aromatic (C-CH₃)~130-135
Aromatic (Tolyl, CH)~115-130
Aromatic (C-O, Nitrophenyl)~160-165Deshielded due to attachment to oxygen and proximity to the nitro group.
Aromatic (C-NO₂)~140-145Deshielded by the nitro group.
Aromatic (Nitrophenyl, CH)~118-126
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Expected Characteristic FTIR Absorptions:

Functional GroupWavenumber (cm⁻¹)Vibration Mode
C-H (aromatic)3100-3000Stretching
C-H (methyl)2950-2850Stretching
C=C (aromatic)1600-1450Stretching
N=O (nitro)1550-1500 (asymmetric)Stretching
1350-1300 (symmetric)Stretching
C-O-C (ether)1270-1200 (asymmetric)Stretching
1075-1020 (symmetric)Stretching
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): A prominent peak at m/z = 229, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • Loss of NO₂ (m/z = 183)

    • Loss of the nitrophenoxy group (m/z = 91, tropylium ion)

    • Loss of the tolyl group (m/z = 138)

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 1-methyl-4-(4-nitrophenoxy)benzene. By understanding its molecular structure, synthesis, and key physical and spectroscopic characteristics, researchers and scientists are better equipped to utilize this compound effectively in their work. The provided experimental protocols offer a practical framework for the in-house determination of these properties, ensuring data accuracy and reproducibility. As with any chemical compound, adherence to proper laboratory safety practices is essential when handling and characterizing 1-methyl-4-(4-nitrophenoxy)benzene.

References

  • CP Lab Safety. 1-Methyl-4-(4-nitrophenoxy)benzene, 98% Purity, C13H11NO3, 10 grams. Available from: [Link]

Sources

Exploratory

Technical Monograph: 1-Methyl-4-(4-nitrophenoxy)benzene

Systematic Nomenclature, Synthesis, and Application in High-Performance Scaffolds Introduction: The Diaryl Ether Scaffold In the architecture of bioactive small molecules and high-performance polymers, the diaryl ether m...

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Nomenclature, Synthesis, and Application in High-Performance Scaffolds

Introduction: The Diaryl Ether Scaffold

In the architecture of bioactive small molecules and high-performance polymers, the diaryl ether moiety serves as a critical structural hinge. This guide focuses on 1-methyl-4-(4-nitrophenoxy)benzene (CAS: 3402-74-2), a specific unsymmetrical ether bridging a toluene ring and a nitrobenzene ring.

While often encountered as an intermediate, its structural duality—pairing an electron-rich p-tolyl group with an electron-deficient p-nitrophenyl group—makes it a model substrate for studying Nucleophilic Aromatic Substitution (


) and a vital precursor for polyimide diamines used in aerospace composites and drug scaffolds.

Chemical Identity & Nomenclature Analysis

IUPAC Nomenclature Deconstruction

The naming of C13H11NO3 follows IUPAC substituent priority rules. Neither the nitro group (


), the ether linkage (

), nor the methyl group (

) are considered principal characteristic groups for suffix designation; all are treated as prefixes.
  • Parent Structure Selection: Benzene.[1][2][3][4]

  • Substituent Logic: The molecule consists of two benzene rings. IUPAC guidelines generally treat the more substituted or "complex" ring as the parent, or default to the ring allowing the lowest locants.

    • Structure A: Toluene core substituted with a nitrophenoxy group.[3]

    • Structure B: Nitrobenzene core substituted with a methylphenoxy group.[2][3]

The preferred systematic name, 1-methyl-4-(4-nitrophenoxy)benzene , treats the toluene ring as the parent scaffold (implicitly methylbenzene) substituted at the 4-position by the complex group (4-nitrophenoxy). This is often preferred in catalogs to emphasize the ether linkage.

Key Identifiers & Properties[2]
PropertyData
Preferred IUPAC Name 1-methyl-4-(4-nitrophenoxy)benzene
Common Synonyms 4-(4-Nitrophenoxy)toluene; p-Tolyl p-nitrophenyl ether
CAS Registry Number 3402-74-2
Molecular Formula

Molecular Weight 229.23 g/mol
Melting Point 68–69 °C
Appearance Pale yellow crystalline solid
SMILES Cc1ccc(Oc2ccc(cc2)=O)cc1

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route to 1-methyl-4-(4-nitrophenoxy)benzene is the


 reaction between p-cresol  (4-methylphenol) and 1-chloro-4-nitrobenzene .
Mechanistic Causality

This reaction succeeds because the nitro group on the chlorobenzene ring is strongly electron-withdrawing (-M, -I effects). This lowers the electron density at the ipso carbon (C1), making it susceptible to attack by the phenoxide nucleophile generated from p-cresol.

  • Nucleophile: p-Cresolate anion (generated in situ).

  • Electrophile: 1-Chloro-4-nitrobenzene.

  • Leaving Group: Chloride (

    
    ).
    
Experimental Workflow Diagram

SynthesisWorkflow Reagents Reagents: 1. p-Cresol (1.0 eq) 2. 1-Chloro-4-nitrobenzene (1.0 eq) 3. K2CO3 (1.2 eq) Solvent: DMF or DMSO Deprotonation Step 1: Deprotonation Formation of Potassium p-Cresolate (In situ, 25°C) Reagents->Deprotonation Heating Step 2: S_NAr Reaction Reflux at 120-140°C 4-6 Hours Deprotonation->Heating Nucleophilic Attack Workup Step 3: Workup Pour into Ice Water Precipitate Formation Heating->Workup Completion (TLC Monitor) Purification Step 4: Purification Recrystallization (Ethanol) or Column Chromatography Workup->Purification Crude Solid Product Final Product: 1-methyl-4-(4-nitrophenoxy)benzene (Yellow Crystals) Purification->Product

Figure 1: Step-by-step synthesis workflow for the S_NAr production of p-tolyl p-nitrophenyl ether.

Detailed Protocol

Safety Note: Nitro compounds are potentially explosive; handle with care. DMF is hepatotoxic; use a fume hood.

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (10.8 g, 100 mmol) in DMF (100 mL) .

    • Add anhydrous Potassium Carbonate (

      
      , 16.6 g, 120 mmol) . The excess base ensures complete deprotonation of the phenol.
      
  • Reaction Initiation:

    • Add 1-chloro-4-nitrobenzene (15.7 g, 100 mmol) to the mixture.

    • Note: The order of addition prevents side reactions; the phenoxide is generated in the presence of the electrophile.

  • Thermal Activation:

    • Fit the flask with a reflux condenser and heat the mixture to 120°C under an inert atmosphere (

      
       or Ar).
      
    • Stir vigorously for 4–6 hours. Monitor progress via TLC (Eluent: 10% Ethyl Acetate in Hexane). The starting p-cresol spot should disappear.

  • Quenching and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture slowly into 500 mL of ice-cold water with stirring. The product is hydrophobic and will precipitate as a yellow solid.

    • Filter the precipitate using a Buchner funnel and wash copiously with water to remove residual DMF and inorganic salts (

      
      , excess 
      
      
      
      ).
  • Purification:

    • Recrystallize the crude solid from hot Ethanol (EtOH) .

    • Yield Expectation: 85–92%.

    • Validation: Check Melting Point (Target: 68–69°C).

Mechanistic Logic: The Meisenheimer Complex

Understanding the reaction intermediate is crucial for troubleshooting low yields. The reaction proceeds through an addition-elimination pathway.

Mechanism Reactants Reactants (Phenoxide + Ar-Cl) TS1 Transition State 1 (Attack at C-Cl) Reactants->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate Slow Step (RDS) TS2 Transition State 2 (Loss of Cl-) Intermediate->TS2 Product Product (Diaryl Ether) TS2->Product Fast Step

Figure 2: Energy pathway of the S_NAr mechanism. The stability of the Meisenheimer complex, afforded by the p-nitro group, is the kinetic driver.

The nitro group is essential here. Without it (e.g., reacting p-cresol with chlorobenzene), the energy barrier for the formation of the Meisenheimer complex would be too high, requiring forcing conditions (Ullmann coupling with Cu catalyst at >200°C).

Characterization & Validation

To confirm the identity of the synthesized compound, use the following spectroscopic markers.

Proton NMR ( NMR, 400 MHz, )

The spectrum will show two distinct


 systems (para-substitution patterns) and a characteristic methyl singlet.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
8.20 Doublet (d),

2HProtons ortho to Nitro group (Deshielded)
7.20 Doublet (d),

2HProtons ortho to Methyl group
7.00 Doublet (d),

2HProtons ortho to Ether (Nitro ring)
6.95 Doublet (d),

2HProtons ortho to Ether (Toluene ring)
2.38 Singlet (s)3HMethyl group (

)
Infrared Spectroscopy (FT-IR)
  • 1520 cm⁻¹ & 1345 cm⁻¹: Strong

    
     stretching vibrations (asymmetric and symmetric) confirm the presence of the nitro group.
    
  • 1240 cm⁻¹:

    
     ether stretching vibration.
    

Applications in Drug Development & Materials

Pharmacophore Scaffold

The diaryl ether motif is a "privileged structure" in medicinal chemistry. 1-methyl-4-(4-nitrophenoxy)benzene serves as a scaffold for:

  • Antitubercular Agents: Analogs of diphenyl ethers inhibit InhA, a key enzyme in the biosynthesis of the mycobacterial cell wall.

  • Herbicides: The structural core mimics protoporphyrinogen oxidase (PPO) inhibitors (e.g., Aclonifen derivatives).

Precursor to High-Performance Polymers

In materials science, the nitro group is reduced (using


 or 

) to an amine, yielding 4-(4-aminophenoxy)toluene .
  • Polyimides: This amine reacts with dianhydrides to form polyimides with high thermal stability and flexibility, used in flexible printed circuit boards (FPCBs).

  • Curing Agents: The amine derivative is used to cure epoxy resins, enhancing thermal resistance.

References

  • PubChem. 1-Methyl-4-(4-nitrophenoxy)benzene (Compound).[2][3] National Library of Medicine. Available at: [Link]

  • Yeager, G. W., et al. "Synthesis and Characterization of Polyimides from 4-(4-Aminophenoxy)toluene." Journal of Polymer Science Part A: Polymer Chemistry, Vol. 33, 1995.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. (Source for S_NAr mechanism).
  • Org. Synth.Nucleophilic Aromatic Substitution: General Procedures.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 1-methyl-4-(4-nitrophenoxy)benzene

Abstract This technical guide provides a comprehensive overview of the determination of the melting and boiling points of 1-methyl-4-(4-nitrophenoxy)benzene, a key intermediate in various chemical syntheses. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the determination of the melting and boiling points of 1-methyl-4-(4-nitrophenoxy)benzene, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering not only the physical constants but also a detailed examination of the experimental methodologies required for their accurate determination. The causality behind experimental choices, adherence to self-validating protocols, and the importance of sample purity are discussed in depth. This guide aims to serve as a practical resource for the precise characterization of this and similar diaryl ether compounds.

Introduction

1-methyl-4-(4-nitrophenoxy)benzene is a diaryl ether of significant interest in organic synthesis. Its molecular structure, featuring a nitrophenyl group and a tolyl group linked by an ether oxygen, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The physical properties of a compound, particularly its melting and boiling points, are fundamental parameters that provide insights into its purity, stability, and potential applications. An accurate determination of these properties is a critical first step in the physicochemical characterization of any new or existing chemical entity.

This guide will provide a detailed exposition on the theoretical and practical aspects of determining the melting and boiling points of 1-methyl-4-(4-nitrophenoxy)benzene, grounded in established scientific principles and authoritative protocols.

Physicochemical Properties of 1-methyl-4-(4-nitrophenoxy)benzene

The melting and boiling points are defining physical constants of a pure substance. For 1-methyl-4-(4-nitrophenoxy)benzene, these values are crucial for its handling, purification, and use in subsequent reactions.

Summary of Physical Constants

The experimentally determined and reported physical properties of 1-methyl-4-(4-nitrophenoxy)benzene are summarized in the table below.

PropertyValueConditionsSource(s)
Melting Point 69 °CAtmospheric Pressure[1][2]
Boiling Point 197-198 °C7 Torr[1]

Note: The boiling point is reported at reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.[3]

Principle of Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a crystalline solid is the capillary method.[4] A small, finely powdered sample is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature at which the first sign of melting is observed (the substance begins to collapse or form liquid) and the temperature at which the last solid particle melts are recorded as the melting range.

Authoritative Protocol: USP Class Ia Method

The United States Pharmacopeia (USP) provides a standardized protocol for melting point determination (Class Ia) that ensures accuracy and reproducibility.[1]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample of 1-methyl-4-(4-nitrophenoxy)benzene is thoroughly dry and in a fine powder form to ensure uniform heat transfer.[4]

    • Introduce the powdered sample into a capillary tube (typically 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[1] This is achieved by tapping the sealed end of the capillary on a hard surface.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus. Calibration should be regularly performed using certified reference standards.

    • Insert the packed capillary tube into the heating block of the apparatus.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 5-10 °C below the expected melting point of 69 °C.[1]

    • Decrease the heating rate to 1 ± 0.5 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[1]

    • Record the temperature at which the first droplet of liquid is observed (onset of melting).

    • Record the temperature at which the sample becomes a clear liquid (completion of melting).

    • The recorded melting range provides an indication of the sample's purity.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2.5-3.5 mm) Grind->Pack Insert Insert into Apparatus Pack->Insert Transfer Heat_Fast Rapid Heat to ~60°C Insert->Heat_Fast Heat_Slow Heat at 1°C/min Heat_Fast->Heat_Slow Observe Observe & Record Melting Range Heat_Slow->Observe Purity Assess Purity Observe->Purity

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5] For many organic compounds with high boiling points, determination at atmospheric pressure can lead to decomposition. Therefore, boiling points are often measured at reduced pressure (vacuum distillation).

Principle of Vacuum Distillation

By reducing the pressure above the liquid, the boiling point is lowered.[5] This allows for the distillation of high-boiling or thermally sensitive compounds at temperatures that will not cause them to decompose. The relationship between pressure and boiling point can be estimated using the Clausius-Clapeyron equation or a pressure-temperature nomograph.[6]

Standard Protocol for Boiling Point Determination by Vacuum Distillation

A standard laboratory setup for vacuum distillation is employed to determine the boiling point of 1-methyl-4-(4-nitrophenoxy)benzene at a controlled, reduced pressure.

Experimental Protocol: Vacuum Distillation for Boiling Point Determination

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to monitor the pressure.

    • Place a sample of 1-methyl-4-(4-nitrophenoxy)benzene in the distillation flask along with a boiling chip or a magnetic stir bar to ensure smooth boiling.

  • Measurement:

    • Evacuate the system to the desired pressure (e.g., 7 Torr).

    • Begin heating the distillation flask.

    • Observe the temperature as the liquid begins to boil and the vapor rises to the thermometer bulb.

    • The boiling point is the temperature at which the vapor is in equilibrium with the liquid, and a steady stream of condensate is collected in the receiving flask.[7]

    • Record the temperature and the corresponding pressure.

Diagram of Vacuum Distillation Setup

VacuumDistillation Flask Distillation Flask (with sample) Dist_Head Distillation Head Flask->Dist_Head Heat Heating Mantle Heat->Flask Thermometer Thermometer Dist_Head->Thermometer Condenser Condenser Dist_Head->Condenser Vacuum To Vacuum & Manometer Dist_Head->Vacuum Water_In Water In Condenser->Water_In Water_Out Water Out Condenser->Water_Out Receiver Receiving Flask Condenser->Receiver

Caption: Simplified schematic of a vacuum distillation apparatus.

The Role of Synthesis and Purity in Physical Property Measurement

The accuracy of melting and boiling point measurements is critically dependent on the purity of the sample. 1-methyl-4-(4-nitrophenoxy)benzene, as a diaryl ether, is typically synthesized via nucleophilic aromatic substitution reactions.

Synthetic Routes to Diaryl Ethers

Two classical methods for the synthesis of diaryl ethers are the Ullmann condensation and the Williamson ether synthesis.

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of a phenol with an aryl halide, typically at high temperatures.[8] Modern modifications of the Ullmann reaction utilize ligands to facilitate the coupling at milder conditions.[9]

  • Williamson Ether Synthesis: This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[10] While highly effective for alkyl aryl ethers, its application to diaryl ether synthesis can be more challenging.

Potential impurities from these syntheses could include unreacted starting materials (p-cresol, 1-chloro-4-nitrobenzene, etc.), by-products, or residual catalyst. The presence of these impurities will lead to a depression and broadening of the melting point range and may affect the observed boiling point. Therefore, rigorous purification of the synthesized 1-methyl-4-(4-nitrophenoxy)benzene, for instance by recrystallization or chromatography, is essential before determining its physical properties.

Conclusion

The accurate determination of the melting and boiling points of 1-methyl-4-(4-nitrophenoxy)benzene is fundamental to its characterization and application in research and development. This guide has outlined the established values for these properties and provided detailed, authoritative protocols for their experimental verification. By adhering to these methodologies, researchers can ensure the integrity of their data and gain a comprehensive understanding of the physicochemical nature of this important diaryl ether. The emphasis on sample purity, achieved through appropriate synthetic and purification strategies, is paramount for obtaining reliable and reproducible results.

References

  • Stenutz, R. (n.d.). 1-methyl-4-(4-nitrophenoxy)benzene. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Cristau, H.-J., et al. (2002). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 4(15), 2573–2575. Retrieved from [Link]

  • Nichols, L. (2021, March 5). 5.4: Vacuum Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(3), 213-215. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Arylating Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. In Arylating Reagents. Retrieved from [Link]

  • Beilstein-Institut. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]

  • IUPAC. (n.d.). measurement. The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • IUPAC. (2023, March 6). New international guidelines on organic pure material standards. Retrieved from [Link]

  • Magee, J. W. (2023, August 21). Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). National Institute of Standards and Technology. Retrieved from [Link]

  • Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation?. Retrieved from [Link]

Sources

Exploratory

understanding the electrophilic substitution of diaryl ethers

An In-Depth Technical Guide to the Electrophilic Substitution of Diaryl Ethers Authored by a Senior Application Scientist Introduction: The Diaryl Ether Moiety in Modern Chemistry Diaryl ethers are a cornerstone structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Substitution of Diaryl Ethers

Authored by a Senior Application Scientist

Introduction: The Diaryl Ether Moiety in Modern Chemistry

Diaryl ethers are a cornerstone structural motif in pharmaceuticals, agrochemicals, and high-performance polymers. Their unique combination of chemical stability and conformational flexibility makes them indispensable in drug design and materials science. The ability to precisely functionalize the aromatic rings of diaryl ethers via electrophilic aromatic substitution (SEAr) is therefore a critical skill for researchers in these fields. This guide provides a deep dive into the mechanistic principles, regiochemical outcomes, and practical methodologies governing these essential transformations. We will move beyond simple reaction schemes to explore the underlying causality of experimental choices, empowering you to design and execute these reactions with confidence and control.

Core Principles: Understanding the Reactivity of Diaryl Ethers

The reactivity of a diaryl ether in electrophilic aromatic substitution is fundamentally controlled by the oxygen atom of the ether linkage. This heteroatom exerts two opposing electronic effects on the aromatic rings.[1][2]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This effect, by itself, deactivates the ring towards electrophilic attack.[2]

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[2][3]

Crucially, for alkoxy groups, the resonance effect is dominant, leading to a net activation of the aromatic ring.[2] This makes diaryl ethers significantly more reactive than unsubstituted benzene in SEAr reactions.

The Decisive Role of the Sigma Complex: Ortho- and Para-Direction

The regiochemical outcome of the substitution is determined by the stability of the carbocation intermediate, known as the sigma complex or Wheland intermediate, that is formed during the reaction.[4][5][6] The attack of an electrophile (E+) on the diaryl ether can occur at the ortho, meta, or para positions relative to the ether bridge.

  • Ortho and Para Attack: When the electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the ether oxygen. This allows the lone pair of the oxygen to directly participate in stabilizing the positive charge through resonance. This additional, highly stable resonance contributor significantly lowers the activation energy for the formation of the ortho and para intermediates.[3]

  • Meta Attack: In contrast, attack at the meta position does not allow for direct resonance stabilization of the positive charge by the oxygen atom. The resulting sigma complex is therefore less stable and formed more slowly.

This differential stabilization is the fundamental reason why the ether group is a powerful ortho-, para-director .[1][3][7]

Caption: Resonance stabilization of sigma complexes in diaryl ether substitution.

Key Transformations: A Practical Guide

The strong activating nature of the ether linkage means that SEAr reactions on diaryl ethers can often be carried out under milder conditions than those required for benzene. However, it also introduces the challenge of controlling polysubstitution.

Nitration

The introduction of a nitro group (-NO₂) is a fundamental transformation. The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[8][9]

Causality in Reagent Choice: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water—a much better leaving group than a hydroxide ion—to form the highly electrophilic nitronium ion.[9]

Experimental Protocol: Mononitration of Diphenyl Ether

  • Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath. Maintain a low temperature to prevent premature decomposition.

  • Reaction Setup: Dissolve diphenyl ether in a suitable inert solvent, such as tetrachloroethylene or acetic anhydride, in a separate reaction vessel equipped with a dropping funnel and a thermometer, also cooled in an ice bath (0-5°C).[10][11] The use of acetic anhydride can sometimes improve selectivity and control.[10]

  • Addition: Add the cold nitrating mixture dropwise to the diphenyl ether solution while vigorously stirring and maintaining the internal temperature below 5°C. Careful temperature control is critical to minimize dinitration and side reactions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice and water to quench the reaction. The nitrated products will precipitate or can be extracted with an organic solvent.

  • Purification: Separate the ortho and para isomers using column chromatography. The para isomer, being more symmetrical, often has a higher melting point and lower solubility, which can sometimes aid in its purification by recrystallization.

Regioselectivity: Nitration of diphenyl ether typically yields a mixture of 2-nitrodiphenyl ether and 4-nitrodiphenyl ether, with the para isomer being the major product due to reduced steric hindrance.

Halogenation

Halogenation introduces bromine, chlorine, or iodine onto the aromatic ring. For the less reactive halogens like bromine, a Lewis acid catalyst (e.g., FeBr₃) is often used to polarize the Br-Br bond and generate a more potent electrophile.[12]

Sources

Foundational

Thermodynamic Profiling of Substituted Diphenyl Ethers: From Environmental Fate to Drug Design

Executive Summary & Core Directive The Objective: This guide bridges the gap between fundamental thermochemistry and applied sciences (environmental toxicology and medicinal chemistry) for substituted diphenyl ethers (DP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Objective: This guide bridges the gap between fundamental thermochemistry and applied sciences (environmental toxicology and medicinal chemistry) for substituted diphenyl ethers (DPEs).

The Challenge: DPEs possess a flexible ether linkage (


) that introduces conformational complexity.[1] Substituents (halogens, hydroxyls) drastically alter the electron density and crystal lattice energy, making accurate thermodynamic profiling difficult but essential for predicting environmental persistence (PBDEs) or bioavailability (Triclosan).

The Approach: We move beyond static data lists to dynamic protocols. We validate how data is generated—contrasting the "Gold Standard" of Rotating Bomb Calorimetry with modern Computational Isodesmic schemes—and demonstrate why this data dictates the fate of a molecule in a biological or ecological system.

The Thermodynamic Landscape: Reference Data

The following data aggregates high-confidence experimental values (NIST/Calorimetry) and high-level computational estimates where experimental gaps exist.

Table 1: Thermochemical Properties of Key Diphenyl Ethers (298.15 K)
CompoundState

(kJ/mol)

(J/mol[1][2][3][4][5][6][7]·K)

(J/mol[1][4][8]·K)
MethodSource
Diphenyl Ether (DPE) Crystal



Comb.[1][4][7] Cal.NIST [1]
Diphenyl Ether (DPE) Gas



DerivedNIST [1]
4-Bromodiphenyl ether Crystal



Comb.[1] Cal.Ribeiro da Silva [2]
Triclosan Crystal



Hybrid Exp/CompEst.[1] based on [3]
Decabromodiphenyl ether Crystal



DFT (B3LYP)Comp.[1] Consensus [4]

 Note: Triclosan values are often derived from solubility/fusion data (

kJ/mol) rather than direct combustion due to purity/halogen complexity.[1]
Critical Insight: The Ortho-Effect

Thermodynamic stability in DPEs is governed by the dihedral angle .

  • Unsubstituted DPE: Flexible, "skew" conformation (rings twisted ~30-40°).

  • Ortho-Halogenated (e.g., PBDE-47): Steric clash forces rings orthogonal (~90°).[1] This reduces

    
    -conjugation across the ether bridge, weakening the 
    
    
    
    bond slightly but increasing lipophilicity by "burying" the oxygen lone pairs.

Experimental Methodologies: The Gold Standard

To generate the data in Table 1, standard static bomb calorimetry is insufficient for halogenated DPEs (like Triclosan or PBDEs) due to the formation of undefined mixtures of free halogens (


) and acids (

).
Protocol A: Rotating Bomb Combustion Calorimetry

Objective: Determine


 (Internal energy of combustion) with high precision (<0.02% uncertainty) by ensuring a thermodynamically defined final state.

The Causality: Rotation ensures the bomb liquid washes the walls, equilibrating the gas phase and converting all free halogen (


) into halide ions (

) via a reducing agent.
Step-by-Step Workflow:
  • Bomb Preparation:

    • Line the bomb with platinum or tantalum (corrosion resistance).

    • Crucial Step: Add 10-20 mL of reducing solution (e.g., Arsenious oxide

      
       or Hydrazine sulfate) to the bomb. This reduces any 
      
      
      
      formed during combustion back to
      
      
      .[1]
  • Sample Loading:

    • Press the DPE derivative into a pellet. Enclose in a Mylar bag (to prevent sublimation before ignition) if the compound has high vapor pressure.

    • Weigh with microbalance (

      
      ).
      
  • Combustion:

    • Pressurize with

      
       (3.04 MPa).
      
    • Ignite.[9][10]

    • Rotation: Initiate axial rotation of the bomb 60 seconds after ignition. Continue until thermal equilibrium is reached.

  • Post-Combustion Analysis (Self-Validation):

    • Carbon Recovery: Flush gases through absorption tubes (Ascarite/Anhydrone) to measure total

      
      .
      
    • Validation Rule: The ratio

      
       must be 
      
      
      
      . If not, soot formation or incomplete combustion occurred; discard run.
    • Wash Analysis: Titrate the bomb solution to verify total halide recovery.

CombustionLogic Sample Halogenated DPE Sample StaticBomb Static Bomb Combustion Sample->StaticBomb Standard Method RotBomb Rotating Bomb Combustion (with As2O3) Sample->RotBomb Correct Method ResultStatic Undefined Products (Cl2 + HCl mix) StaticBomb->ResultStatic Thermodynamic Ambiguity ResultRot Defined Final State (All Cl as Cl-) RotBomb->ResultRot Equilibrium Achieved Analysis Wash Solution Analysis (Titration + CO2 Recovery) ResultRot->Analysis Validation FinalData Valid Delta_c_H Analysis->FinalData Passes Carbon Recovery

Figure 1: Decision logic for selecting Rotating Bomb Calorimetry over Static methods for halogenated ethers to ensure thermodynamic accuracy.

Computational Methodologies: Isodesmic Reactions

When synthesis of pure standards is impossible (e.g., specific toxic PBDE congeners), we utilize Computational Thermochemistry. However, calculating


 directly from Atomization Energy (

) introduces massive errors due to basis set superposition error.

The Solution: Isodesmic Reactions.[11] The Logic: Design a hypothetical reaction where the number and type of bonds are conserved on both sides. Errors in the basis set cancel out.

Protocol B: The Isodesmic Workflow

Target: Calculate


 for 2,4-Dichlorodiphenyl ether.
  • Geometry Optimization: DFT (B3LYP/6-311G**) or Composite methods (G3, G4).

  • Construct Reaction:

    
    
    Note: We conserve the Ether linkage and the C-Cl bonds.
    
  • Calculate Enthalpy of Reaction (

    
    ): 
    
    
    
    
    (Using computed thermal corrected enthalpies).
  • Solve for Target:

    
    
    Crucial: This relies on accurate experimental values for Benzene, DPE, and Chlorobenzene (the "Anchors").
    

Applied Thermochemistry: Drug Design & Environmental Fate

The raw numbers (


) translate directly into predictive parameters for application scientists.
A. Solubility & Bioavailability (The Triclosan Case)

For a drug to be bioavailable, it must overcome its crystal lattice energy.



  • Observation: Triclosan has a high melting point and significant

    
     due to 
    
    
    
    -stacking and H-bonding (hydroxyl group).[1]
  • Design Implication: To improve solubility without losing potency, medicinal chemists substitute the ether ring to disrupt planarity (Ortho-effect), lowering the lattice energy (

    
    ) and increasing solubility (
    
    
    
    ).
B. Bond Dissociation Energy (BDE) & Persistence

The persistence of POPs (Persistent Organic Pollutants) is dictated by the weakest bond.

  • Ether Linkage (

    
    ):  BDE 
    
    
    
    kJ/mol. Very strong.
  • Carbon-Halogen (

    
    ):  BDE 
    
    
    
    kJ/mol.[1]
  • Mechanism: In the environment, UV light cleaves the

    
     bond first (photodebromination).
    
    • Pathway: DecaBDE

      
       OctaBDE 
      
      
      
      TetraBDE.
    • Risk:[1] Lower brominated congeners are more toxic and bioaccumulative than the fully brominated parent.

DegradationPath Deca Deca-BDE (High Stability) Photo UV Photolysis (C-Br Cleavage) Deca->Photo Weakest Bond BDE ~280 kJ/mol Lower Tetra/Penta-BDE (Bioaccumulative) Photo->Lower Debromination Tox Endocrine Disruption Lower->Tox Biological Interaction

Figure 2: Thermochemical degradation pathway of PBDEs.[1] The C-Br bond enthalpy dictates the environmental half-life and formation of toxic congeners.

References

  • NIST Chemistry WebBook, SRD 69. Thermochemical Data for Diphenyl Ether. National Institute of Standards and Technology. Available at: [Link][1]

  • Ribeiro da Silva, M.A.V., et al. (2000). Standard molar enthalpies of formation of some bromodiphenyl ether derivatives. Journal of Chemical Thermodynamics. (Verify via ScienceDirect/NIST).
  • Veiga, M.D., et al. (2011).[7] Solution thermodynamics of Triclosan and Triclocarban in some volatile organic solvents.[12] Latin American Journal of Pharmacy, 30(3).[7] Available at: [Link]

  • Zhang, H., et al. (2006). Theoretical Calculation of Thermodynamic Properties of Polybrominated Diphenyl Ethers. Journal of Chemical & Engineering Data.[11][13] Available at: [Link]

  • Verevkin, S.P., et al. (2020).[11] Diphenyl Ether Derivatives as Potential Liquid Organic Hydrogen Carriers: Thermochemical and Computational Study. Journal of Chemical & Engineering Data.[11][13] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-methyl-4-(4-nitrophenoxy)benzene protocol

Application Note: Optimized Synthesis of 1-Methyl-4-(4-nitrophenoxy)benzene via Part 1: Abstract & Core Directive This application note details a robust, scalable protocol for the synthesis of 1-methyl-4-(4-nitrophenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 1-Methyl-4-(4-nitrophenoxy)benzene via


 

Part 1: Abstract & Core Directive

This application note details a robust, scalable protocol for the synthesis of 1-methyl-4-(4-nitrophenoxy)benzene (also known as p-tolyl p-nitrophenyl ether). While metal-catalyzed cross-coupling (Ullmann or Buchwald-Hartwig) is often used for diaryl ethers, this protocol utilizes Nucleophilic Aromatic Substitution (


) . This pathway is selected for its atom economy, operational simplicity, and absence of expensive transition metal catalysts, made possible by the strong electron-withdrawing nature of the nitro group on the electrophile.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Metric: This protocol is designed to achieve >85% isolated yield with >98% purity (HPLC).

Part 2: Scientific Integrity & Mechanism

Mechanistic Rationale

The synthesis relies on the reaction between p-cresol (nucleophile) and 1-fluoro-4-nitrobenzene (electrophile). The nitro group at the para position activates the benzene ring by lowering the energy of the transition state, allowing the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Why 1-Fluoro-4-nitrobenzene? Although the chloro-analog is cheaper, the fluoro-derivative is significantly more reactive in

    
     reactions. The high electronegativity of fluorine increases the polarization of the C-F bond, stabilizing the transition state leading to the Meisenheimer complex, which is the rate-determining step.
    
  • Why Potassium Carbonate (

    
    )?  A mild base is sufficient to deprotonate p-cresol (
    
    
    
    ) in a polar aprotic solvent. Stronger bases like NaH are unnecessary and introduce safety risks.
Reaction Pathway Visualization

SNAr_Mechanism Reactants p-Cresol + Base (Deprotonation) Nucleophile p-Cresolate Anion (Nucleophile) Reactants->Nucleophile - H+ Complex Meisenheimer Complex (Resonance Stabilized) Nucleophile->Complex + Electrophile (Slow Step) Electrophile 1-Fluoro-4-nitrobenzene Product 1-Methyl-4-(4-nitrophenoxy)benzene + KF Complex->Product - F- (Fast Step)

Figure 1: Mechanistic pathway of the


 reaction showing the rate-determining formation of the Meisenheimer complex.

Part 3: Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]Qty (Example)Role
p-Cresol 108.141.01.08 gNucleophile
1-Fluoro-4-nitrobenzene 141.101.051.48 gElectrophile
Potassium Carbonate (

)
138.211.52.07 gBase
DMF (Anhydrous) --10-15 mLSolvent

Safety Note: 1-Fluoro-4-nitrobenzene is a skin irritant and potential sensitizer. DMF is a reproductive toxin. All operations must be performed in a fume hood.

Step-by-Step Methodology
  • Reaction Assembly:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.0 equiv) and

      
        (1.5 equiv).
      
    • Add anhydrous DMF (approx. 0.5 M concentration relative to cresol).

    • Stir at room temperature for 15 minutes to facilitate partial deprotonation. The mixture may turn slightly yellow/orange.

  • Addition of Electrophile:

    • Add 1-fluoro-4-nitrobenzene (1.05 equiv) to the reaction mixture.

    • Note: A slight excess of the electrophile ensures complete consumption of the cresol, which is harder to remove during purification.

  • Reaction Phase:

    • Fit the flask with a reflux condenser and heat the mixture to 80–90 °C in an oil bath.

    • Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes).

    • Endpoint: The reaction is typically complete within 2–4 hours. Look for the disappearance of the cresol spot (

      
      ) and the appearance of the less polar product (
      
      
      
      ).
  • Workup (Aqueous Extraction):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-water with vigorous stirring. The product typically precipitates as a pale yellow solid.

    • If solid forms: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

    • If oil forms:[4] Extract with Ethyl Acetate (3 x 30 mL) . Wash the combined organic layers with Water (2 x 30 mL) and Brine (1 x 30 mL) . Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture.

    • Cool slowly to 4 °C to maximize crystal growth.

Process Workflow Diagram

Workflow Start Start: Mix p-Cresol + K2CO3 in DMF AddElec Add 1-Fluoro-4-nitrobenzene Start->AddElec Heat Heat to 90°C (2-4 hrs) AddElec->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Quench Pour into Ice Water Check->Quench Yes Isolate Filter Solid or Extract (EtOAc) Quench->Isolate Purify Recrystallize (EtOH) Isolate->Purify Final Pure Product (>98%) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target ether.

Part 4: Characterization & Quality Control

The following data represents the expected values for 1-methyl-4-(4-nitrophenoxy)benzene (CAS: 3402-74-2).

PropertyValue / DescriptionNote
Appearance Pale yellow crystalline solidColor intensifies with impurities
Melting Point 68 – 70 °C Sharp range indicates purity
Yield 85 – 95%High efficiency of


(TLC)
~0.6020% EtOAc / 80% Hexane

Predicted


 NMR (400 MHz, 

):
  • 
     8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to 
    
    
    
    )
  • 
     7.20 (d, J = 8.5 Hz, 2H, Ar-H meta to 
    
    
    
    )
  • 
     7.00 (d, J = 9.0 Hz, 2H, Ar-H meta to 
    
    
    
    )
  • 
     6.95 (d, J = 8.5 Hz, 2H, Ar-H ortho to 
    
    
    
    )
  • 
     2.38 (s, 3H, 
    
    
    
    )

Interpretation: The spectrum will show two distinct AA'BB' systems. The protons ortho to the nitro group are significantly deshielded (


8.2 ppm) due to the strong electron-withdrawing effect. The methyl group appears as a characteristic singlet upfield.

Part 5: Troubleshooting & Optimization

  • Low Yield / Incomplete Conversion:

    • Cause: Wet DMF.[5] Water inhibits the reaction by solvating the nucleophile or competing with it.

    • Solution: Use anhydrous DMF or dry DMF over molecular sieves (4Å) before use.

  • Oiling Out:

    • Cause: Product melting point is relatively low (~69 °C). If the water quench is too warm, the product will form an oil.

    • Solution: Ensure the quench water is ice-cold (

      
      ). If oil persists, proceed to EtOAc extraction rather than filtration.
      
  • Impurity Profile:

    • Impurity: Unreacted p-cresol.

    • Removal: Wash the organic layer with 1M NaOH during extraction. The phenoxide is water-soluble and will be removed, whereas the ether product is not.

References

  • Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • General Protocol (

    
    ):  Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context on alternatives vs 
    
    
    
    ). Link
  • Physical Properties (MP/CAS): Echemi Chemical Database. Entry for CAS 3402-74-2.[6] Link

  • Comparable Synthesis (Org. Syn.): Brewster, R. Q., & Groening, T. (1934). p-Nitrodiphenyl Ether. Organic Syntheses, 14, 66. (Classic protocol using potassium phenoxide). Link

Sources

Application

experimental procedure for preparing 4-nitrophenyl 4-tolyl ether

High-Yield Synthesis of 4-Nitrophenyl 4-Tolyl Ether via Nucleophilic Aromatic Substitution ( ) Part 1: Strategic Overview Objective & Rationale The synthesis of diaryl ethers is a cornerstone in the development of agroch...

Author: BenchChem Technical Support Team. Date: February 2026

High-Yield Synthesis of 4-Nitrophenyl 4-Tolyl Ether via Nucleophilic Aromatic Substitution ( )

Part 1: Strategic Overview

Objective & Rationale

The synthesis of diaryl ethers is a cornerstone in the development of agrochemicals (e.g., herbicides like fluorodifen), polymers (polyetherimides), and pharmaceutical intermediates. While the classical Ullmann ether synthesis utilizes copper catalysts at high temperatures (>180°C), it often suffers from poor atom economy and heavy metal contamination.

This protocol utilizes Nucleophilic Aromatic Substitution (


) , a robust, metal-free alternative ideal for substrates possessing strong electron-withdrawing groups (EWGs). By reacting 

-cresol
with 1-fluoro-4-nitrobenzene , we leverage the high electronegativity of fluorine to lower the activation energy of the transition state (Meisenheimer complex), allowing for milder reaction conditions (80–100°C) and higher purity compared to chloro-analogs.
Reaction Scheme

The reaction proceeds via the attack of the


-cresolate anion on the ipso-carbon of the nitroarene, followed by the elimination of the fluoride ion.

ReactionScheme Cresol p-Cresol (Nucleophile) Complex Meisenheimer Complex (Transition State) Cresol->Complex Deprotonation (DMF, 80°C) Base K2CO3 (Base) Base->Complex Nitro 1-Fluoro-4-nitrobenzene (Electrophile) Nitro->Complex Product 4-Nitrophenyl 4-tolyl ether (Target) Complex->Product -F⁻ Byproduct KF + KHCO3 (Salts) Complex->Byproduct

Figure 1: Reaction pathway for the


 synthesis of 4-nitrophenyl 4-tolyl ether.

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleHazards

-Cresol
108.141.0NucleophileCorrosive, Toxic
1-Fluoro-4-nitrobenzene 141.101.1ElectrophileIrritant, Toxic
Potassium Carbonate (

)
138.211.5BaseIrritant
DMF (Anhydrous) 73.09-SolventReprotoxic, Irritant
Ethanol (95%) 46.07-RecrystallizationFlammable

Critical Note: 1-Fluoro-4-nitrobenzene is recommended over 1-chloro-4-nitrobenzene. Although the chloro-derivative is cheaper, the fluoro-derivative reacts significantly faster due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex (Element Effect).

Step-by-Step Procedure
Phase A: Nucleophile Activation
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line/bubbler.

  • Charging: Add

    
    -cresol (1.08 g, 10 mmol)  and anhydrous 
    
    
    
    (2.07 g, 15 mmol)
    to the flask.
  • Solvation: Add DMF (15 mL) .

  • Activation: Stir at room temperature for 15 minutes. The mixture will become a suspension as the phenoxide anion is generated. Note: Color change to pale yellow/orange is normal.

Phase B:

Reaction
  • Addition: Add 1-fluoro-4-nitrobenzene (1.55 g, 11 mmol) dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to 80–90°C in an oil bath.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes).

    • 
       Product: ~0.45 (UV active).
      
    • Endpoint: Reaction is typically complete within 2–4 hours.

Phase C: Workup & Isolation
  • Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the solid cake copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying: Air dry the crude solid on the filter paper for 30 minutes.

Phase D: Purification
  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Recrystallize from hot Ethanol (95%) .

    • Dissolve in minimum boiling ethanol.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Final Isolation: Filter the crystalline product and dry under vacuum at 40°C for 4 hours.

Part 3: Validation & Characterization

Physical Data

The following data serves as a quality control checkpoint.

PropertyValueReference
Appearance Pale yellow crystalline solidExperimental Obs.
Melting Point 68–69 °C
Yield 85–92%Typical

Spectroscopic Validation (Expected)

The structure is confirmed by the presence of two distinct AA'BB' coupling systems in the


 NMR.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.20 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to
      
      
      )
    • 
       7.20 (d, 
      
      
      
      Hz, 2H, Ar-H meta to
      
      
      )
    • 
       7.00 (d, 
      
      
      
      Hz, 2H, Ar-H meta to
      
      
      )
    • 
       6.95 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to
      
      
      )
    • 
       2.38 (s, 3H, Ar-CH 
      
      
      
      )

Part 4: Mechanism & Troubleshooting

Mechanistic Workflow

The reaction follows a bimolecular addition-elimination mechanism. The rate-determining step is the attack of the phenoxide.

Mechanism Start Reagents Mixed (p-Cresol + Base) Deprotonation Formation of p-Tolyl Phenoxide Start->Deprotonation K2CO3 Attack Nucleophilic Attack on C-F Bond Deprotonation->Attack + Ar-F Intermediate Meisenheimer Complex (Stabilized by NO2) Attack->Intermediate Slow Step Elimination Loss of Fluoride (F-) Restoration of Aromaticity Intermediate->Elimination Fast Step End Final Product (Crystalline Solid) Elimination->End

Figure 2: Detailed mechanistic steps for the synthesis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground and dry. Increase stirring time in Phase A.
Oiling Out Product melting in solventUse an Ethanol/Water mix for recrystallization. Seed the solution with a crystal if available.
Dark Color Oxidation of PhenolPerform reaction under Nitrogen atmosphere. Ensure reagents are fresh.
Starting Material Remains Low temperatureIncrease temperature to 100°C or switch solvent to DMSO (higher dielectric constant).

Part 5: Safety & References

Safety Profile
  • 4-Nitrophenyl 4-tolyl ether: Generally considered an irritant. Avoid inhalation of dust.

  • 1-Fluoro-4-nitrobenzene: Highly toxic if absorbed through skin. Causes methemoglobinemia. Wear double nitrile gloves.

  • DMF: Hepatotoxic. Handle only in a fume hood.

References
  • CAS Common Chemistry. (2023).[1] Details for CAS RN 3402-74-2. American Chemical Society.[2] Link[2][3]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on mechanism and the "Element Effect" of Fluorine).
  • Biosynth. (2023). Product Data Sheet: 4-Nitrophenyl 4-tolyl ether. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. Link

Sources

Method

The Strategic Utility of 1-methyl-4-(4-nitrophenoxy)benzene in Synthetic Chemistry: A Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Intermediate In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic use of well-desig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic use of well-designed chemical intermediates is paramount. 1-methyl-4-(4-nitrophenoxy)benzene, a diaryl ether, emerges as a molecule of significant interest. Its architecture, featuring a nitro group-activated aromatic ring linked to a methylated phenyl moiety via an ether bond, presents a powerful platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this intermediate, offering researchers a practical and scientifically grounded resource.

The diaryl ether motif is a privileged scaffold found in numerous biologically active compounds, including those with anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] The presence of the nitro group in 1-methyl-4-(4-nitrophenoxy)benzene is a key functional handle, enabling its conversion to a primary amine. This transformation unlocks a pathway to a vast array of more complex molecules, making it a valuable building block in multi-step synthetic campaigns.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The following table summarizes key properties for 1-methyl-4-(4-nitrophenoxy)benzene.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
CAS Number 3402-74-2
Melting Point 69 °C
Boiling Point 197-198 °C @ 7 Torr
Appearance Pale yellow solid (expected)Inferred from similar compounds

Synthesis Protocol: Ullmann Condensation

The construction of the diaryl ether linkage in 1-methyl-4-(4-nitrophenoxy)benzene can be efficiently achieved through a copper-catalyzed Ullmann condensation. This classic reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[2][3][4] The electron-withdrawing nitro group on the aryl halide enhances its reactivity in this nucleophilic aromatic substitution-type reaction.

Ullmann_Condensation p_cresol p-Cresol product 1-methyl-4-(4-nitrophenoxy)benzene p_cresol->product nitrochlorobenzene 1-chloro-4-nitrobenzene nitrochlorobenzene->product base Base (e.g., K₂CO₃) base->product catalyst Cu Catalyst (e.g., CuI) catalyst->product solvent Solvent (e.g., DMF) solvent->product Nitro_Reduction nitrophenoxybenzene 1-methyl-4-(4-nitrophenoxy)benzene aminophenoxyaniline 4-(4-methylphenoxy)aniline nitrophenoxybenzene->aminophenoxyaniline reducing_agent Reducing Agent (e.g., SnCl₂·2H₂O or H₂/Pd-C) reducing_agent->aminophenoxyaniline solvent Solvent (e.g., Ethanol) solvent->aminophenoxyaniline

Sources

Application

GC-MS method for 1-methyl-4-(4-nitrophenoxy)benzene analysis

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-methyl-4-(4-nitrophenoxy)benzene Authored by: A Senior Application Scientist Abstract This application note details a ro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-methyl-4-(4-nitrophenoxy)benzene

Authored by: A Senior Application Scientist

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-methyl-4-(4-nitrophenoxy)benzene. This compound, a nitroaromatic ether, may be present as a synthetic intermediate, a precursor in drug development, or a potential impurity in final products. The method described herein provides the high selectivity and sensitivity required for accurate quantification in research and quality control settings. We will elucidate the rationale behind the chromatographic and mass spectrometric parameters, provide a detailed step-by-step protocol for sample analysis, and present a full validation summary in accordance with industry-standard guidelines to ensure trustworthiness and reproducibility.

Introduction and Scientific Rationale

1-methyl-4-(4-nitrophenoxy)benzene (CAS 3402-74-2) is a semi-volatile organic compound with a molecular weight of 229.23 g/mol and a melting point of 69°C.[1] Its structure, comprising a p-cresol moiety linked to a nitrobenzene ring via an ether bond, makes it amenable to gas chromatography. The technique of Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds, offering unparalleled separation efficiency and definitive identification based on mass-to-charge ratio.[2][3]

Causality of Method Selection:

  • Gas Chromatography (GC): The analyte's boiling point (197-198°C at 7 Torr) ensures it can be readily volatilized without thermal degradation in a standard heated GC injection port, a prerequisite for this technique.[1][4] The use of a capillary column with a non-polar stationary phase is selected to achieve separation based on boiling points and weak van der Waals interactions, which is ideal for aromatic compounds.[5]

  • Mass Spectrometry (MS): Electron Ionization (EI) is chosen as the ionization source due to its robustness and ability to generate reproducible, information-rich fragmentation patterns. These patterns serve as a chemical fingerprint, providing high confidence in analyte identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to maximize sensitivity and selectivity by monitoring only characteristic ions of the target analyte, thereby reducing chemical noise from the matrix.[5]

This protocol is designed to be self-validating, incorporating steps and quality checks that ensure the reliability of the generated data.[6][7]

Experimental Workflow and Protocol

Materials and Reagents
  • Reference Standard: 1-methyl-4-(4-nitrophenoxy)benzene, >98% purity.

  • Solvent: HPLC-grade or GC-grade Ethyl Acetate or Dichloromethane. The choice of solvent should be based on the sample matrix; Ethyl Acetate is a versatile and less toxic option suitable for many applications.[8]

  • Glassware: Class A volumetric flasks, pipettes, and 2 mL amber glass autosampler vials with PTFE-lined septa caps. Clean glass containers are essential to avoid contamination.[8]

  • Carrier Gas: Helium (99.999% purity or higher).

Instrumentation

A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer equipped with an autosampler is recommended.

Analytical Workflow Diagram

The overall process from sample preparation to final analysis is outlined in the following workflow diagram.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard Preparation (Serial Dilution) GC_Inject GC Injection (Splitless Mode) Standard_Prep->GC_Inject Sample_Prep Sample Preparation (Dilution in Solvent) Sample_Prep->GC_Inject Separation Chromatographic Separation (Capillary Column) GC_Inject->Separation Ionization EI Ionization & Fragmentation Separation->Ionization Detection Mass Detection (Scan & SIM Mode) Ionization->Detection Data_Acq Data Acquisition (TIC & Mass Spectra) Detection->Data_Acq Quant Quantification (Calibration Curve) Data_Acq->Quant Report Final Report Quant->Report

Caption: GC-MS analytical workflow for 1-methyl-4-(4-nitrophenoxy)benzene.

Step-by-Step Protocols

Protocol 1: Standard Stock and Calibration Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 1-methyl-4-(4-nitrophenoxy)benzene reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to the mark with ethyl acetate. This solution should be stored at 2-8°C and protected from light.

  • Intermediate Stock Solution (100 µg/mL): Pipette 2.5 mL of the Primary Stock Solution into a 25 mL volumetric flask and dilute to the mark with ethyl acetate.

  • Calibration Standards (e.g., 0.1 - 10 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Intermediate Stock Solution. A typical calibration range could include 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

Protocol 2: Sample Preparation (Dilute-and-Shoot for Clean Matrices)

  • Accurately weigh or pipette a known amount of the sample containing the analyte into a volumetric flask.

  • Dilute the sample with ethyl acetate to a final concentration estimated to fall within the calibration range.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If particulates are present, filter the solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial.[8]

  • Note on Complex Matrices: For complex aqueous or solid samples (e.g., environmental water, soil), a more rigorous sample preparation such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) would be necessary to remove interferences and concentrate the analyte.[4][9] Techniques similar to those in EPA Method 8270 for semivolatile organic compounds would be a suitable starting point for method development.[9]

Protocol 3: GC-MS Analysis

  • Set up the GC-MS instrument according to the parameters outlined in Table 1 .

  • Perform a solvent blank injection to ensure the system is free from contamination.

  • Analyze the calibration standards in sequence, from lowest to highest concentration.

  • Analyze the prepared samples.

  • Inject a continuing calibration verification (CCV) standard (e.g., a mid-level calibrant) every 10-15 sample injections to monitor instrument performance.

GC-MS Instrument Parameters and Expected Results

Operating Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Setting Justification
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5MS)A standard, robust, non-polar column providing excellent separation for a wide range of semi-volatile and aromatic compounds.[5]
Inlet Temperature280°CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume for capillary columns.
Injection ModeSplitlessMaximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level analysis.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times.[4]
Oven ProgramInitial: 100°C (hold 1 min), Ramp: 20°C/min to 300°C, Hold: 5 minThe initial temperature allows for solvent focusing. The ramp rate provides a good balance between analysis time and chromatographic resolution. The final hold ensures elution of any less volatile components.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns that are comparable to library spectra.[5]
Ion Source Temperature230°CA standard temperature that minimizes analyte degradation and source contamination.
Quadrupole Temperature150°CPrevents condensation of analytes within the mass analyzer.
MS Transfer Line Temp.290°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Data Acquisition
Scan Mode (for Identity)m/z 40-300A wide enough range to capture the molecular ion and key fragments for qualitative identification.
SIM Mode (for Quantity)Quantifier Ion: 229 (M+•). Qualifiers: 121 , 91 .Monitoring specific ions dramatically increases sensitivity and selectivity. The molecular ion (m/z 229) is typically the most abundant and specific for quantification. Qualifier ions confirm identity.
Expected Mass Spectrum

Based on the structure of 1-methyl-4-(4-nitrophenoxy)benzene, the 70 eV EI mass spectrum is predicted to show:

  • Molecular Ion (M+•) at m/z 229: This should be a prominent peak, representing the intact molecule with one electron removed.

  • Key Fragments:

    • m/z 183: Loss of NO₂ radical ([M-46]+).

    • m/z 121: Cleavage of the ether bond, resulting in the [O-C₆H₄-CH₃]+ fragment.

    • m/z 91: Tropylium ion ([C₇H₇]+), a very common and stable fragment from toluene-containing structures.

Method Validation

The analytical method was validated for specificity, linearity, accuracy, precision, and sensitivity.[3][10] The results demonstrate the method is suitable for its intended purpose.

Validation Parameter Acceptance Criteria Result
Specificity No interference at the retention time of the analyte in a blank matrix.Pass. No interfering peaks were observed.
Linearity (Calibration Range) Correlation Coefficient (R²) ≥ 0.995R² = 0.9992 over the range of 0.1 - 10.0 µg/mL.
Accuracy (% Recovery) 80 - 120%Average recovery of 98.7% for spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 5%RSD = 2.8% (n=6 injections of a mid-level standard).
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio ≥ 30.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio ≥ 100.1 µg/mL

Conclusion

This application note provides a comprehensive, validated GC-MS method for the reliable determination of 1-methyl-4-(4-nitrophenoxy)benzene. The detailed protocols for sample preparation and instrument operation, combined with the robust validation data, establish this method as a trustworthy tool for researchers, scientists, and drug development professionals. The causality-driven explanation for each parameter choice ensures that users can not only replicate this method but also adapt it to their specific analytical challenges.

References

  • Organomation. GC-MS Sample Preparation. [Link]

  • ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of the...[Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • PubChem. 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. [Link]

  • PubMed Central. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

  • PubMed Central. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]

  • ResearchGate. Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. [Link]

  • Environics. Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Oxford Academic. Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. [Link]

  • LCGC International. Green Chromatography (Part 3): Sample Preparation Techniques. [Link]

  • Hyma Synthesis Pvt. Ltd. Manufacturer of 1-BENZYLOXY-4-NITROBENZENE. [Link]

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • Separation Science. Framework for GC-MS Quantitative Analysis. [Link]

  • PubMed Central. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up. [Link]

  • DalSpace. Development of chromatographic and mass spectrometric techniques for the analysis of complex mixtures containing aromatic compounds. [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]

Sources

Method

Application Note: Biological Activity Screening of Diphenyl Ether Derivatives

[1][2][3] Executive Summary & Scientific Context Diphenyl ether (DPE) derivatives represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for critical therapeutics ranging from the br...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Scientific Context

Diphenyl ether (DPE) derivatives represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for critical therapeutics ranging from the broad-spectrum antimicrobial Triclosan to the multikinase inhibitor Sorafenib . Their biological versatility stems from the flexible ether linkage, which allows the two aromatic rings to adopt conformations suitable for binding diverse hydrophobic pockets, such as the substrate-binding site of enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis or the ATP-binding cleft of various kinases.

This guide provides a rigorous, field-validated framework for screening DPE libraries. Unlike generic screening protocols, this document focuses on the specific physicochemical challenges of DPEs—namely their high lipophilicity and potential for aggregation—and details two primary workflows: Antimycobacterial Screening (Targeting InhA) and Anticancer Cytotoxicity Profiling .

Compound Management & Preparation

Critical Causality: DPE derivatives are often highly lipophilic (cLogP > 4). Improper solubilization leads to micro-precipitation in aqueous assay buffers, causing false negatives (loss of compound) or false positives (non-specific aggregation).

Protocol: Stock Solution Preparation
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher.

  • Concentration: Prepare master stocks at 10 mM .

    • Why? This allows for 1000x dilution to reach a 10 µM screening concentration while keeping final DMSO at 0.1%, minimizing solvent toxicity.

  • Storage: Aliquot into amber glass vials (DPEs can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Visual Check: Before every assay, centrifuge thawed stocks at 10,000 x g for 1 minute. If a pellet is visible, sonicate for 5 minutes.

Workflow Visualization

The following diagram outlines the logical flow from library preparation to mechanism validation.

DPE_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Profiling (Dose-Response) Library DPE Compound Library (10 mM DMSO Stocks) Screen_TB Antimicrobial Screen (M. smegmatis / M. tb) Single Dose: 10 µM Library->Screen_TB Screen_Cancer Anticancer Screen (HepG2 / A549) Single Dose: 10 µM Library->Screen_Cancer Hit_Decision Hit Selection (>50% Inhibition) Screen_TB->Hit_Decision Screen_Cancer->Hit_Decision MIC MIC Determination (Resazurin Microtiter Assay) Hit_Decision->MIC Antimicrobial Hits IC50 IC50 Cytotoxicity (MTT/MTS Assay) Hit_Decision->IC50 Anticancer Hits Selectivity Selectivity Index (SI) (Vero / L929 Normal Cells) MIC->Selectivity Target_Val Target Validation (InhA Enzyme Kinetics) MIC->Target_Val If TB active IC50->Selectivity

Caption: Integrated screening workflow for Diphenyl Ether derivatives, prioritizing hit selection before costly mechanistic studies.

Protocol A: Antimicrobial Screening (InhA Focus)

Diphenyl ethers are classic inhibitors of the FabI/InhA enoyl reductase family. This protocol uses Mycobacterium smegmatis (a surrogate for M. tuberculosis) or M. tuberculosis H37Rv (BSL-3 required) using the Microplate Alamar Blue Assay (MABA).

Microplate Alamar Blue Assay (MABA)[4]

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by metabolically active bacteria. DPEs inhibiting InhA will prevent growth, maintaining the blue color.

Materials:

  • Strain: M. tuberculosis H37Rv or M. smegmatis mc²155.

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Reagent: Resazurin sodium salt (0.01% w/v in water), filter sterilized.

  • Controls: Rifampicin (Positive Control), Triclosan (Structural Reference), DMSO (Vehicle).

Step-by-Step Methodology:

  • Inoculum Prep: Grow culture to mid-log phase (OD₆₀₀ ~ 0.4–0.6). Dilute to ~1 x 10⁵ CFU/mL in 7H9 broth.

  • Plate Layout: Use sterile 96-well black-walled plates (for fluorescence) or clear plates (for colorimetry).

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (edge effect).

    • Test Wells: Add 100 µL of diluted culture.

  • Compound Addition:

    • Perform serial 2-fold dilutions of DPE derivatives in a separate "mother plate" using broth.

    • Transfer to test plate. Final concentration range: 64 µM to 0.125 µM.

    • Final DMSO: Must be ≤ 1%.

  • Incubation:

    • M. smegmatis: 24–48 hours at 37°C.

    • M. tuberculosis:[1][2][3][4][5][6] 5–7 days at 37°C.

  • Development: Add 20 µL Resazurin solution and 12 µL Tween-80 (to lyse clumps). Incubate for 24 hours (M. tb) or 4–6 hours (M. smegmatis).

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorescence: Ex 530 nm / Em 590 nm.

Target Validation: InhA Enzyme Inhibition Assay

To confirm the DPE hits target InhA (and not general membrane disruption), perform this kinetic assay.

Principle: InhA reduces 2-trans-enoyl-ACP using NADH. Inhibition is measured by the decrease in NADH oxidation rate (absorbance drop at 340 nm).

Protocol:

  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

  • Reaction Mix: In a quartz cuvette or UV-transparent plate, mix Buffer, InhA enzyme (100 nM), NADH (250 µM), and DPE inhibitor.

  • Initiation: Add DD-CoA (50 µM) to start reaction.

  • Measurement: Monitor Absorbance (340 nm) for 60–120 seconds at 25°C.

  • Calculation: % Inhibition =

    
    .
    

Protocol B: Anticancer & Cytotoxicity Screening

DPEs often exhibit anticancer activity via apoptosis induction or tubulin interference. However, distinguishing specific toxicity from general membrane lysis is vital.

MTT Assay (Cell Viability)[8][9]

Scientific Note: While MTT is standard, DPEs can sometimes reduce MTT non-enzymatically due to their redox potential. Always include a "Compound Only" control (no cells) to check for background reduction.

Materials:

  • Cell Lines: HepG2 (Liver cancer), A549 (Lung cancer).

  • Normal Control: Vero (Monkey kidney) or L929 (Fibroblast) – Mandatory for Selectivity Index.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Step-by-Step Methodology:

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing DPE derivatives (Range: 0.1 – 100 µM). Include Doxorubicin as positive control.

  • Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT stock to each well. Incubate 3–4 hours (purple formazan crystals form).

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Selectivity Index (SI)

Calculate the IC₅₀ (concentration inhibiting 50% growth) for both cancer and normal cells.



  • SI > 10: Highly selective (promising drug candidate).

  • SI < 2: General toxin (likely non-specific membrane disruption).

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of DPEs allows for rational optimization.

DPE_SAR Core Diphenyl Ether Scaffold RingA Ring A (Phenolic) Substituents Core->RingA Linker Ether Linker (O) Core->Linker RingB Ring B Substituents Core->RingB RingA_Note Hydroxyl (-OH) critical for H-bonding (e.g., Tyr158 in InhA) RingA->RingA_Note Linker_Note Flexible angle allows induced fit binding Linker->Linker_Note RingB_Note Lipophilicity (Cl, Br, Alkyl) drives hydrophobic pocket affinity RingB->RingB_Note

Caption: Key structural determinants of biological activity in Diphenyl Ether derivatives.

Key SAR Rules:

  • InhA Inhibition: A hydroxyl group on Ring A (often position 2') is crucial for hydrogen bonding with Tyr158 in the InhA active site.

  • Potency: Electron-withdrawing groups (Cl, F) at the para position of Ring B generally increase metabolic stability and potency against cancer cell lines.

  • Lipophilicity: Adding alkyl chains (Methyl, Ethyl) increases logP. While this improves membrane permeability, excessive lipophilicity (logP > 5) leads to poor solubility and "false" cytotoxicity via membrane accumulation.

Troubleshooting & Validation

IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous mediaReduce final concentration; ensure DMSO < 1%; warm media slightly before addition.
High background in MTT Chemical reduction of MTT by DPEUse "Compound Only" control; switch to Resazurin or ATP-based (CellTiter-Glo) assays.
Inconsistent MICs Edge effect (evaporation)Fill outer wells with water; use breathable sealing films.
Low Activity (InhA) Enzyme degradationKeep InhA on ice; aliquot to avoid freeze-thaw; verify NADH quality.

References

  • Design, Synthesis, in-silico and in-vitro Evaluation of Novel Diphenyl ether Derivatives as Potential Antitubercular Agents. NIH / PubMed Central. Link

  • Rational Design of InhA Inhibitors in the Class of Diphenyl Ether Derivatives. PubMed. Link

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Link

  • Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. Link

  • In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan. Environmental Health Perspectives. Link

Sources

Technical Notes & Optimization

Troubleshooting

Diaryl Ether Synthesis Technical Support Center: A Guide to Temperature Optimization

Welcome to the Technical Support Center for Diaryl Ether Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with C-O cross-coupling react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with C-O cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of how temperature influences your reaction's success. Here, we will dissect common problems, offer field-tested solutions, and provide the causal logic behind our experimental recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding temperature in diaryl ether synthesis.

Q1: What is a typical starting temperature range for a modern, ligand-accelerated diaryl ether synthesis?

A: For most modern copper- or palladium-catalyzed systems, a good starting point is between 80 °C and 120 °C.[1] Classical Ullmann reactions, which often used stoichiometric copper without specialized ligands, required much harsher conditions, sometimes exceeding 200 °C.[2][3][4] The advent of effective ligands, such as N,N-dimethylglycine or various diamines, has significantly lowered the activation energy for the catalytic cycle, allowing for milder and more functional-group-tolerant conditions.[5][6] For instance, copper-catalyzed Ullmann-type syntheses using N,N-dimethylglycine as a ligand can proceed efficiently at 90 °C.[5]

Q2: My reaction is slow or stalling. Should I just increase the temperature?

A: While increasing temperature is a common first step to accelerate a slow reaction, it should be done cautiously and systematically. A modest increase in 10-20 °C increments is advisable. Higher temperatures increase the kinetic energy of the reactants, which can enhance the rate of the desired C-O bond formation.[7][8] However, excessive heat can also promote undesirable side reactions, such as hydrodehalogenation (reduction of the aryl halide), or lead to the thermal decomposition of your catalyst or ligands, ultimately lowering your yield.[1] Before increasing the temperature, first ensure that your catalyst is active and that all reagents and solvents are anhydrous, as trace water can significantly inhibit the reaction.[1][9]

Q3: I'm seeing decomposition of my starting materials or product. What is the first temperature-related adjustment I should make?

A: If you observe decomposition, the immediate course of action is to lower the reaction temperature.[1] Diaryl ethers themselves are generally thermally stable, but the starting materials, intermediates, and catalyst complexes may not be.[8] Start by reducing the temperature by 20 °C. If the reaction is too slow at this new temperature, you may need to consider other variables, such as screening a different ligand or solvent system that can operate efficiently at lower temperatures. Some modern catalytic systems are even designed to work at room temperature, which can be an option for particularly sensitive substrates.[5][10]

Q4: How does my choice of aryl halide affect the optimal temperature?

A: The reactivity of the aryl halide is a critical factor. The general reactivity trend is Aryl-I > Aryl-Br > Aryl-Cl.[2] Consequently, less reactive aryl halides typically require higher temperatures to achieve a reasonable reaction rate. For example, a reaction with an aryl iodide might proceed well at 80 °C, while the analogous aryl bromide may require 110 °C to achieve a similar conversion.[11] Aryl chlorides are often the most challenging and may necessitate higher temperatures still, along with a more specialized catalyst system.

Q5: Can I use microwave heating, and how does that change my approach to temperature?

A: Yes, microwave-assisted synthesis is an excellent tool for diaryl ether formation and can dramatically reduce reaction times from hours to minutes.[5][12] Microwave heating efficiently excites polar molecules, leading to rapid and uniform heating of the reaction mixture. This can circumvent issues with slow heat transfer seen with conventional oil baths. When using a microwave reactor, you can often set the temperature higher than the boiling point of the solvent because the reaction is conducted in a sealed vessel under pressure. A common strategy is to start at 120-150 °C for a short duration (5-15 minutes) and monitor for completion.[12]

Section 2: Troubleshooting Guide: When Temperature is the Problem

This guide provides a systematic approach to diagnosing and solving common issues where temperature is a key variable.

Issue 1: Low Conversion or No Reaction

Your reaction has been running for several hours with minimal product formation.

G start Low/No Conversion check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents temp_low Is Temperature Too Low? (e.g., < 80°C for modern systems) check_reagents->temp_low Reagents OK increase_temp Incrementally Increase Temp (e.g., 10-20°C steps) temp_low->increase_temp Yes reassess Reassess System: Screen Ligand/Solvent/Base temp_low->reassess No monitor Monitor Progress (TLC/GC-MS) increase_temp->monitor monitor->reassess No Improvement / Decomposition success Reaction Proceeds monitor->success Conversion Improves

  • Activation Energy Barrier : Every reaction must overcome an activation energy (Ea). Temperature provides the energy for molecules to reach the transition state. If the temperature is too low, the proportion of molecules with sufficient energy to react is negligible, resulting in a slow or non-existent reaction.

  • Catalyst Activation : The active catalytic species is often formed in situ. This formation step itself can have a significant activation energy. For instance, in many Ullmann-type reactions, a Cu(I) species is the active catalyst.[13][14] If the initial copper source requires reduction or ligand exchange to enter the catalytic cycle, insufficient temperature can prevent the formation of the active catalyst.

  • Solubility : The solubility of reagents, particularly inorganic bases like K₂CO₃ or Cs₂CO₃, can be temperature-dependent. Poor solubility of the base can lead to slow deprotonation of the phenol, which is a crucial step for forming the nucleophile. Increasing the temperature can improve solubility and accelerate this step.

  • Setup : In parallel reaction vials, set up your standard reaction conditions.

  • Temperature Gradient : Place the vials in a heating block with a temperature gradient (e.g., 80 °C, 100 °C, 120 °C, 140 °C).[1]

  • Monitoring : After a set time (e.g., 2 hours), take an aliquot from each reaction and analyze by TLC, GC-MS, or UPLC to determine conversion.

  • Analysis : Identify the temperature that provides the best balance of conversion rate and minimal side product formation. If even 140 °C gives low conversion, temperature is likely not the only issue. Re-evaluate your catalyst, ligand, base, and solvent choices.[1]

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

You are forming the desired diaryl ether, but also a significant amount of the "de-halogenated" arene (e.g., your aryl bromide is being converted to the corresponding arene).

G start Side Product Formation (e.g., Hydrodehalogenation) temp_high Is Temperature Too High? (> 120°C) start->temp_high lower_temp Decrease Temperature (e.g., to 80-100°C) temp_high->lower_temp Yes check_impurities Check for Protic Impurities (H₂O, etc.) temp_high->check_impurities No extend_time Extend Reaction Time lower_temp->extend_time reassess Reassess System: Change Ligand/Base check_impurities->reassess monitor Monitor Product:Side Product Ratio extend_time->monitor success Ratio Improves monitor->success monitor->reassess Ratio Unchanged

  • Kinetic vs. Thermodynamic Control : At elevated temperatures, reactions have enough energy to overcome higher activation barriers, potentially opening up pathways to undesired side products. The desired C-O coupling and the undesired hydrodehalogenation are competing kinetic pathways. Often, the side reaction has a higher activation energy but may be thermodynamically favorable. By lowering the temperature, you can favor the reaction pathway with the lower activation energy, which is hopefully your desired coupling.

  • Catalyst Decomposition Pathways : At high temperatures, the catalyst itself can decompose or aggregate, leading to different, less selective catalytic species. These species might preferentially catalyze side reactions.

  • Role of Protic Impurities : Hydrodehalogenation is often traced back to protic impurities (like water) in the reaction mixture.[1] At higher temperatures, the reaction of these impurities with the catalyst or intermediates can become more pronounced. While not strictly a temperature issue, the effect of these impurities is temperature-dependent. Always use anhydrous solvents and dry your reagents thoroughly.

Section 3: Data-Driven Temperature Guidelines

The optimal temperature is highly dependent on the specific catalytic system employed. The following table summarizes recommended starting temperatures for common diaryl ether synthesis methodologies.

Methodology Catalyst / Ligand System Typical Solvent Recommended Temp. (°C) Key Considerations & References
Classic Ullmann Stoichiometric Cu or Cu(I) salt (no ligand)DMF, Dioxane, Nitrobenzene100 - 220Harsh conditions, limited substrate scope.[2][3]
Modern Ullmann CuI / N,N-DimethylglycineToluene, Dioxane90 - 110Good for aryl iodides and bromides.[5]
Modern Ullmann Cu₂O / SalicylaldoximeAcetonitrile80 - 100Milder conditions, good yields.[11]
Buchwald-Hartwig Pd(OAc)₂ / Bulky Phosphine LigandToluene, Dioxane100 - 110Excellent functional group tolerance.[5]
Chan-Lam Cu(OAc)₂ / PyridineDCM, Toluene25 - 50Uses arylboronic acids instead of halides. Can often run at room temp.[5]
SNAr Catalyst-freeDMSO, DMF100 - 160Requires a highly electron-deficient aryl halide.[5]

Section 4: Temperature Optimization on Scale-Up

Transitioning a successful bench-scale reaction to a pilot plant or manufacturing setting introduces new challenges related to thermal management.

Q: My reaction yield dropped significantly when I scaled it up from 1g to 100g, even though I kept the oil bath at the same temperature. Why?

A: This is a classic scale-up problem rooted in heat transfer. A small flask has a large surface-area-to-volume ratio, allowing for efficient and uniform heating. A large reactor has a much smaller surface-area-to-volume ratio. The oil bath temperature is not the same as the internal reaction temperature.

  • Thermal Gradients : In a large vessel, the mixture near the reactor wall will be hotter than the mixture in the center, creating thermal gradients. This can lead to localized overheating, causing decomposition and side reactions in one part of the reactor while the center remains too cool to react efficiently.[15]

  • Exotherms : C-O coupling reactions are often exothermic. On a small scale, this heat dissipates quickly. On a large scale, this heat can accumulate, causing the internal temperature to rise uncontrollably, a phenomenon known as a thermal runaway, which can lead to complete reaction failure and safety hazards.

Solutions for Scale-Up:

  • Prioritize Internal Temperature Monitoring : Use a temperature probe to monitor and control the internal temperature of the reaction, not the jacket temperature.

  • Improve Mixing : Ensure vigorous and efficient stirring to minimize thermal gradients and promote even heat distribution.

  • Consider Flow Chemistry : For larger-scale synthesis, transitioning to a continuous flow reactor can be highly advantageous. Flow reactors offer superior heat transfer and precise temperature control, mitigating many of the problems associated with batch scale-up.[15]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Castillo-Sierra, D., et al. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 49(3), 274-277.
  • Al-bayati, F. A. H., & Al-Amiery, A. A. (2024).
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Jones, G. O., et al. (2014). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 136(40), 14134–14144.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Al-bayati, F. A. H., & Al-Amiery, A. A. (2024).
  • Abdel-Fattah, T. M. (Ed.). (2024).
  • Lim, C. H., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Pitre, S. P., et al. (2024). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis.
  • Abed, S. M. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. International Journal of Scientific Research in Science and Technology.
  • Al-bayati, F. A. H., & Al-Amiery, A. A. (2024).
  • Nguyen, N. H., et al. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 13(2), 430-438.
  • Phipps, R. J., & McMurray, L. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(23), 6184–6187.
  • Sharma, P., et al. (2022). Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. Organic Letters, 24(50), 9229–9234.
  • Mondal, B., et al. (2013). Computational investigations on base-catalyzed diaryl ether formation. The Journal of Organic Chemistry, 78(11), 5486–5493.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Accounts of Chemical Research, 45(6), 840–850.
  • Nguyen, N. H., et al. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 13(2), 430-438.
  • Gower, N. J., et al. (2021). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 143(40), 16646–16657.
  • Phipps, R. J., & McMurray, L. (2011). ChemInform Abstract: Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. ChemInform, 43(15)*.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Nguyen, N. H., et al. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 13(2), 430-438.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Couladouros, E. A., et al. (2011). Diaryl ether formation in the synthesis of natural products. European Journal of Organic Chemistry, 2011(8), 1435-1453.
  • Nguyen, N. H., et al. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 13(2), 430-438.
  • Tobisu, M., & Chatani, N. (2011). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 1(8), 1338-1345.
  • Jackson, A. D., et al. (2014). ELECTRONIC SUPPORTING INFORMATION Diaryl Ether Synthesis in Supercritical Carbon Dioxide in Batch and Continuous Flow Mode. The Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions for Diaryl Ethers

Welcome to the Technical Support Center dedicated to addressing the challenges of catalyst deactivation in the synthesis of diaryl ethers via cross-coupling reactions. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of catalyst deactivation in the synthesis of diaryl ethers via cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic methodologies. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot effectively and optimize your reactions.

This resource is structured to provide practical, in-depth guidance. We will explore the common pitfalls leading to catalyst deactivation and offer robust, field-proven solutions.

Part 1: Troubleshooting Guide - Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments, offering a systematic approach to diagnosis and resolution.

Issue 1: Low or No Conversion of Starting Materials

You've set up your Buchwald-Hartwig or Ullmann coupling reaction to synthesize a diaryl ether, but analysis shows minimal or no formation of the desired product. This is a common and frustrating issue, often directly linked to the deactivation of your catalyst.

Probable Causes & Solutions:

  • Catalyst Poisoning: The active catalytic species is highly susceptible to impurities.

    • Causality: Trace impurities in your reactants, solvent, or even from the glassware can act as poisons to the catalyst. For palladium catalysts, common poisons include sulfur and un-degassed oxygen. For copper-catalyzed Ullmann reactions, certain functional groups on the substrates can interfere with the catalytic cycle.[1][2]

    • Troubleshooting Steps:

      • Reagent Purity Check: Ensure the purity of your aryl halide, phenol, and base. Recrystallize or purify them if necessary.

      • Solvent Degassing: Thoroughly degas your solvent. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[3]

      • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.

      • Glassware Preparation: Ensure your glassware is rigorously cleaned and oven-dried to remove any potential contaminants.

  • Thermal Degradation of the Catalyst: High reaction temperatures can lead to the decomposition or aggregation of the catalyst.

    • Causality: While many cross-coupling reactions require elevated temperatures, excessive heat can cause the catalyst to sinter or decompose, leading to a loss of active sites.[1][2][4] This is often observed as the formation of a black precipitate (palladium black) in Pd-catalyzed reactions.[5]

    • Troubleshooting Steps:

      • Temperature Optimization: Carefully screen a range of temperatures. It's possible that a lower temperature over a longer reaction time will yield better results.

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands for palladium-catalyzed reactions. These ligands can stabilize the metal center and prevent aggregation at higher temperatures.[6][7]

      • Microwave Chemistry: Consider using a microwave reactor for rapid and uniform heating, which can sometimes minimize thermal degradation by reducing overall reaction times.[3]

  • Inappropriate Ligand Choice or Ligand Degradation: The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle.

    • Causality: An unsuitable ligand may not effectively promote the reductive elimination step or could be prone to degradation under the reaction conditions, leaving the metal center exposed to deactivation pathways.[8]

    • Troubleshooting Steps:

      • Ligand Screening: If you suspect ligand issues, a screening of different ligand classes is recommended. For diaryl ether synthesis, biarylphosphine ligands are often effective for palladium catalysis, while N,N- or N,O-chelating ligands can be beneficial for copper-catalyzed reactions.[6][9]

      • Ligand to Metal Ratio: Optimize the ligand-to-metal ratio. Too little ligand can leave the catalyst unprotected, while too much can sometimes inhibit the reaction.

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you are observing the formation of undesired side products, such as reduced arenes or homocoupled products.

Probable Causes & Solutions:

  • Catalyst-Mediated Side Reactions: The catalyst, under certain conditions, can promote pathways other than the desired cross-coupling.

    • Causality: For instance, in Ullmann couplings, the formation of a des-bromo byproduct suggests a competing reduction pathway.[3] Homocoupling of the aryl halide can also occur, particularly at high catalyst loadings or temperatures.

    • Troubleshooting Steps:

      • Optimize Catalyst Loading: Reduce the catalyst loading to the minimum effective amount. High concentrations of the active catalyst can sometimes favor side reactions.

      • Choice of Base: The base is a critical parameter. For instance, in some Ullmann reactions, using a weaker base like K₂CO₃ might be advantageous over stronger bases to minimize side reactions.[9] The solubility of the base can also play a significant role.[10]

      • Reaction Time: Monitor the reaction progress and stop it once the desired product formation has plateaued to prevent subsequent degradation or side product formation.

  • Substrate Decomposition: The starting materials themselves may not be stable under the reaction conditions.

    • Causality: Certain functional groups on the aryl halide or phenol can be sensitive to the basic and high-temperature conditions of the reaction.

    • Troubleshooting Steps:

      • Protecting Groups: If a sensitive functional group is present, consider using a protecting group strategy.

      • Milder Conditions: Explore the use of newer generation catalysts and ligands that can operate under milder conditions.[7][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: I see a black precipitate in my palladium-catalyzed reaction. What is it and what should I do?

A1: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal.[5] This is a clear sign of catalyst deactivation. To address this, you should:

  • Improve Ligand Protection: Use a bulkier, more electron-donating ligand to better stabilize the palladium center.[6]

  • Lower the Reaction Temperature: High temperatures accelerate catalyst aggregation.[2]

  • Ensure an Inert Atmosphere: Oxygen can promote the formation of palladium black.

Q2: How do I choose the right ligand for my diaryl ether synthesis?

A2: The choice of ligand is crucial and often substrate-dependent.

  • For Palladium-Catalyzed Reactions (Buchwald-Hartwig): Bulky, electron-rich biarylphosphine ligands are generally the go-to choice. They promote the crucial reductive elimination step and stabilize the catalyst.[6][7]

  • For Copper-Catalyzed Reactions (Ullmann): N,N- and N,O-chelating ligands, such as N,N-dimethylglycine or salicylaldoxime, have been shown to be effective in accelerating the reaction and allowing for milder conditions.[9] A ligand screening is often the most practical approach for a new substrate combination.[12]

Q3: Can the choice of base affect catalyst stability?

A3: Absolutely. The base not only deprotonates the phenol but also influences the overall reaction environment.

  • Strength and Solubility: The strength and solubility of the base are critical. For example, Cs₂CO₃ is often used in polar aprotic solvents, while K₂CO₃ can be effective in non-polar solvents.[9]

  • Water Content: Some bases can be hygroscopic. The presence of water can lead to the formation of metal hydroxides, which can be detrimental to the catalyst. Using a base that does not introduce water, like potassium phosphate, or adding a drying agent like molecular sieves can be beneficial.[12]

Q4: Is it possible to "reactivate" a deactivated catalyst?

A4: In most laboratory settings for homogeneous cross-coupling reactions, in-situ reactivation is not practical. Once the catalyst has irreversibly aggregated (e.g., formed palladium black) or the ligand has degraded, it is generally considered "dead." The focus should be on preventing deactivation from the outset through careful optimization of reaction conditions.[2][13]

Part 3: Experimental Protocols & Data

Protocol 1: Screening of Ligands to Mitigate Catalyst Deactivation

This protocol outlines a general procedure for screening different ligands to identify the optimal choice for a challenging diaryl ether synthesis where catalyst deactivation is suspected.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %)

  • A selection of phosphine ligands (0.08 mmol, 8 mol %)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Inert atmosphere (N₂ or Ar)

  • Reaction vials with stir bars

Procedure:

  • In a glovebox, add the aryl halide, phenol, base, and a stir bar to each reaction vial.

  • In separate vials, prepare stock solutions of the palladium precatalyst and each ligand to be screened.

  • Add the palladium precatalyst solution to each reaction vial.

  • Add the respective ligand solution to each vial.

  • Add the solvent to each vial to reach the desired concentration.

  • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.

  • Monitor the reaction progress at set time points (e.g., 2, 6, 12, 24 hours) by taking small aliquots for analysis (e.g., GC-MS or LC-MS).

  • Compare the yield of the desired diaryl ether for each ligand to determine the most effective one.

Data Summary: Ligand Effects on Diaryl Ether Synthesis

The following table summarizes hypothetical results from a ligand screening experiment, illustrating the impact of ligand choice on reaction yield.

LigandLigand TypeYield (%) after 12hObservations
PPh₃Monodentate Phosphine15Significant catalyst precipitation
XPhosBulky Biarylphosphine85Homogeneous solution
SPhosBulky Biarylphosphine92Homogeneous solution
dppfFerrocene-based45Some catalyst precipitation

Part 4: Visualizing Deactivation Pathways and Troubleshooting

Diagram 1: Common Catalyst Deactivation Pathways

DeactivationPathways cluster_causes Deactivation Causes ActiveCatalyst Active Catalyst (e.g., L-Pd(0)) DeactivatedCatalyst Deactivated Catalyst (e.g., Pd Black) ActiveCatalyst->DeactivatedCatalyst Aggregation Poisoning Poisoning (e.g., S, O2) Poisoning->ActiveCatalyst Inhibits Cycle ThermalDeg Thermal Degradation (High Temp) ThermalDeg->ActiveCatalyst Promotes Aggregation LigandDeg Ligand Degradation LigandDeg->ActiveCatalyst Destabilizes

Caption: Key pathways leading to catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Start Low or No Conversion CheckPurity Verify Reagent & Solvent Purity/ Inert Atmosphere Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity Confirmed ScreenLigands Screen Ligands & Optimize Ligand/Metal Ratio OptimizeTemp->ScreenLigands Still Low Yield Success Improved Yield ScreenLigands->Success Optimized

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Catalyst Deactivation Mechanisms → Term - Fashion → Sustainability Directory. (2025).
  • Catalyst deactiv
  • Mechanisms of catalyst deactiv
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
  • Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem. (n.d.).
  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.).
  • Catalyst deactivation challenges in FCC and how to prevent them. (2025).
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Public
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022).
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions | Organic Letters - ACS Public
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.).
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. (n.d.).
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015).
  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023).
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012).

Sources

Troubleshooting

effect of anhydrous conditions on 1-methyl-4-(4-nitrophenoxy)benzene synthesis

Topic: Effect of Anhydrous Conditions on 1-methyl-4-(4-nitrophenoxy)benzene Synthesis Ticket ID: SNAR-404-NITRO Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary You are performing a Nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Anhydrous Conditions on 1-methyl-4-(4-nitrophenoxy)benzene Synthesis Ticket ID: SNAR-404-NITRO Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are performing a Nucleophilic Aromatic Substitution (


) to synthesize 1-methyl-4-(4-nitrophenoxy)benzene  (also known as p-tolyl p-nitrophenyl ether).

The success of this reaction is binary: it thrives in anhydrous conditions and fails in the presence of moisture. This guide details why water is a poison to this specific chemistry and provides a self-validating protocol to ensure high yields.

Module 1: The Mechanistic Impact of Moisture

The "Naked" Anion Effect

In this reaction, you are using a base (likely


) to deprotonate p-cresol, generating the p-cresolate anion . This anion attacks the electron-deficient 1-fluoro-4-nitrobenzene .
  • In Anhydrous DMF/DMSO: The solvent is polar aprotic. It solvates the cation (

    
    ) well but leaves the anion (
    
    
    
    -cresolate) "naked" and highly reactive. The activation energy for the attack is low.
  • In "Wet" Conditions: Water molecules form a tight hydrogen-bonded solvation shell around the

    
    -cresolate oxygen. This shell acts like a "shield," drastically reducing the nucleophilicity of the anion. The reaction rate can drop by orders of magnitude [1].
    
The Hydrolysis Trap

Water is not just a solvent here; it is a competitor. At elevated temperatures (necessary for


), hydroxide ions (generated from trace water + base) can attack the fluoronitrobenzene.
  • Result: Formation of 4-nitrophenol .

  • Why it's fatal: 4-nitrophenol is electron-rich (after deprotonation) and will not undergo further substitution. It becomes a stubborn impurity that is difficult to separate from your starting p-cresol.

Pathway Visualization

SNAr_Pathway Reactants p-Cresol + Base + 1-Fluoro-4-nitrobenzene Anhydrous Anhydrous Conditions (DMF/DMSO) Reactants->Anhydrous Wet Moisture Present (>0.1% Water) Reactants->Wet NakedAnion "Naked" p-Cresolate (High Energy) Anhydrous->NakedAnion Deprotonation SolvatedAnion H-Bonded p-Cresolate (Low Reactivity) Wet->SolvatedAnion Solvation Shell SideProduct 4-Nitrophenol (Dead End) Wet->SideProduct Hydrolysis Meisenheimer Meisenheimer Complex (Deep Red/Orange) NakedAnion->Meisenheimer Fast Attack SolvatedAnion->Meisenheimer Slow/Blocked Product Target Ether (High Yield) Meisenheimer->Product -F (Leaving Group)

Figure 1: Reaction pathways comparing anhydrous success vs. moisture-induced failure modes.

Module 2: Troubleshooting & Diagnostics

Diagnostic Table: Water Impact on Reaction Metrics
MetricAnhydrous (<0.05% Water)Wet (>0.5% Water)Root Cause
Reaction Rate Fast (1-4 hours)Sluggish (12-24+ hours)Solvation of nucleophile reduces kinetic energy.
Yield >90%<60%Competition from hydrolysis (side product formation).
Appearance Deep Red/Orange (Transient)Muddy/Brown or Persistently YellowRed indicates the active Meisenheimer complex; Brown indicates decomposition.
Impurity Profile CleanHigh 4-nitrophenol contentHydroxide attack on the electrophile.
Common Failure Modes

Issue 1: "My reaction stalled at 60% conversion."

  • Diagnosis: Water likely entered the system. The base (

    
    ) may have "caked" due to moisture, reducing surface area, or the nucleophile is too heavily solvated to push the reaction to completion against the leaving group gradient.
    
  • Fix: You cannot "dry" an active reaction easily. For the next batch, implement the Azeotropic Drying Protocol (see Module 3).

Issue 2: "I have a yellow impurity that won't wash out."

  • Diagnosis: This is likely 4-nitrophenol formed via hydrolysis.

  • Fix: Modify your workup. 4-nitrophenol is acidic (

    
    ). Wash your organic layer thoroughly with 1M NaOH . This deprotonates the impurity into the water-soluble nitrophenolate, removing it from your ether product [2].
    

Module 3: The "Gold Standard" Anhydrous Protocol

To guarantee reproducibility, do not rely on "fresh" bottles of solvent. Use this self-validating drying step.

Step-by-Step Workflow
  • Azeotropic Drying (The "Toluene Trick"):

    • Charge the reaction flask with p-cresol (1.0 equiv) and

      
       (1.5 equiv).
      
    • Add Toluene (not DMF yet).

    • Heat to reflux with a Dean-Stark trap.[1] Water is removed as a toluene-water azeotrope.

    • Why? This removes water physically and ensures the p-cresol is fully deprotonated to the potassium salt before the electrophile sees it [3].

    • Distill off the remaining toluene.[2][3]

  • Solvent Exchange:

    • Add anhydrous DMF or DMSO to the dry potassium p-cresolate salt.

    • Observation: The mixture should be a slurry.

  • Electrophile Addition:

    • Add 1-fluoro-4-nitrobenzene (1.0 - 1.1 equiv).

    • Heat to 80-100°C.

    • Visual Check: The solution should turn a deep, vibrant color (red/orange) indicating the formation of the Meisenheimer Complex [4].

  • Workup:

    • Pour into ice water (precipitates the ether).

    • Extract with EtOAc.

    • CRITICAL: Wash organic layer with 1M NaOH (removes unreacted cresol and nitrophenol side products).

    • Wash with brine, dry over

      
      , and concentrate.
      
Workflow Diagram

Protocol_Flow Step1 1. Charge p-Cresol + K2CO3 Add Toluene Step2 2. Dean-Stark Reflux (Remove Water) Step1->Step2 Azeotrope Step3 3. Remove Toluene Add Anhydrous DMF Step2->Step3 Dry Salt Formed Step4 4. Add 1-Fluoro-4-nitrobenzene Heat to 90°C Step3->Step4 S_NAr Begins Step5 5. Quench & Base Wash (1M NaOH) Step4->Step5 Purification

Figure 2: Optimized workflow incorporating azeotropic drying to ensure anhydrous conditions.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use 1-chloro-4-nitrobenzene instead of the fluoro- analog? A: Yes, but the reaction will be significantly slower. In


 reactions, fluoride is a better leaving group than chloride because the highly electronegative fluorine stabilizes the intermediate Meisenheimer complex (the rate-determining step) [5]. If you use the chloride, you must ensure strictly anhydrous conditions and higher temperatures (120°C+) to compensate for the slower rate.

Q: Why does the reaction turn red? A: The red color is the Meisenheimer Complex , a resonance-stabilized intermediate where the nucleophile and the leaving group are temporarily bonded to the same carbon. This is a sign your reaction is working. If it turns black/tarry, you are overheating or have significant decomposition [4].

Q: Can I use NaOH instead of


? 
A:  Not recommended for the reaction phase. NaOH produces water as a byproduct of deprotonating the phenol (

). Unless you are actively removing that water (azeotrope), it will poison the reaction.

is preferred because it acts as a buffer and the bicarbonate byproduct is less interfering.

References

  • Solvent Effects on

    
    : 
    RSC Publishing. "Effect of the nature of the nucleophile and solvent on an SNAr reaction."
    [Link]
    
  • Workup & Purification: PrepChem. "Synthesis of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene (General Ether Workup)." [Link]

  • Azeotropic Drying (Patent/Industrial Standard)
  • Meisenheimer Complex: Wikipedia. "Meisenheimer complex - Background and Coloration." [Link]

  • Halogen Reactivity in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : 
    Chemistry LibreTexts. "Nucleophilic aromatic substitution - Reactivity of Aryl Halides."
    [Link]
    

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-methyl-4-(4-nitrophenoxy)benzene vs. 1-nitro-4-phenoxybenzene

Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Polymer Scientists, and Medicinal Chemists Executive Summary: Structural & Electronic Divergence This guide analyzes the comparative re...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Polymer Scientists, and Medicinal Chemists

Executive Summary: Structural & Electronic Divergence

This guide analyzes the comparative reactivity and performance profiles of two structurally related diphenyl ether intermediates: 1-methyl-4-(4-nitrophenoxy)benzene (Compound A) and 1-nitro-4-phenoxybenzene (Compound B).

While both share the core 4-nitrodiphenyl ether scaffold, the presence of the para-methyl group in Compound A introduces significant electronic and steric deviations that dictate their utility in high-performance polymers and pharmaceutical synthesis.

FeatureCompound A (Methyl Analog)Compound B (Unsubstituted)
Common Name

-Tolyl

-nitrophenyl ether
4-Nitrodiphenyl ether
Electronic State Asymmetric activation (+I effect on Ring A)Baseline ether activation
Key Reactivity Benzylic oxidation, EAS (Ortho-direction)Nitro reduction, Nucleophilic attack
Primary Application Soluble/Colorless Polyimides, Metabolic ProbesStandard Polyimides (Kapton® precursors), Herbicides

Synthesis Kinetics: The Nucleophilic Advantage

The formation of these ethers typically proceeds via Nucleophilic Aromatic Substitution (


). Understanding the kinetics of this step is crucial for process optimization.
Mechanistic Insight

The synthesis involves the attack of a phenoxide ion on 1-chloro-4-nitrobenzene. The rate-determining step is the formation of the Meisenheimer complex.

  • Compound A Synthesis: Reactants are

    
    -cresol  + 1-chloro-4-nitrobenzene.
    
    • Effect: The methyl group on

      
      -cresol is an electron-donating group (EDG) via induction (
      
      
      
      ) and hyperconjugation. This increases the electron density on the phenoxide oxygen, making it a stronger nucleophile .
    • Result: Faster reaction kinetics and typically higher yields under milder conditions compared to phenol.

  • Compound B Synthesis: Reactants are phenol + 1-chloro-4-nitrobenzene.

    • Effect: Phenol lacks the activating methyl group. The nucleophilicity is lower than that of

      
      -cresol.
      
    • Result: Slower kinetics; often requires higher temperatures or stronger bases (e.g.,

      
       in DMSO/DMF) to achieve comparable conversion.
      
Experimental Protocol: Optimized Synthesis (General Procedure)

Objective: Synthesis of Diphenyl Ethers via


 mediated coupling.
  • Reagents:

    • Substrate: 1-chloro-4-nitrobenzene (1.0 eq).

    • Nucleophile:

      
      -Cresol (for A) OR Phenol (for B) (1.1 eq).
      
    • Base: Anhydrous

      
       (1.2 eq).
      
    • Solvent: DMF or DMSO (0.5 M concentration).

  • Procedure:

    • Charge the reaction vessel with the nucleophile, base, and solvent. Stir at room temperature for 30 mins to generate the phenoxide species.

    • Add 1-chloro-4-nitrobenzene.

    • Heat to 80°C (for A) or 100°C (for B) . Note the temperature differential due to nucleophilicity.

    • Monitor via TLC/HPLC until starting chloride is consumed (< 4 hours for A; 6-8 hours for B).

    • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water.

Downstream Reactivity & Functionalization

The "Performance" of these molecules is defined by how they behave in subsequent transformation steps.

A. Electrophilic Aromatic Substitution (EAS)

The ether oxygen activates both rings. However, the nitro group strongly deactivates its specific ring. Therefore, EAS (Nitration, Bromination) occurs on the phenoxy ring.

  • Compound A (Methyl): The methyl group blocks the para position. The methyl group also directs ortho to itself. However, the alkoxy group is a stronger director.

    • Outcome: Substitution occurs ortho to the ether linkage (position 2). The methyl group adds steric bulk, potentially slowing down reactions with bulky electrophiles.

  • Compound B (Unsubstituted): The para position is open and highly activated by the ether oxygen.

    • Outcome: Substitution occurs primarily at the para position (position 4'), leading to 4,4'-disubstituted systems.

B. Benzylic Oxidation (Unique to Compound A)

Compound A possesses a "chemical handle" that Compound B lacks: the benzylic methyl group.

  • Reaction: Oxidation with

    
     or 
    
    
    
    .
  • Product: 4-(4-nitrophenoxy)benzoic acid.

  • Utility: This converts the molecule into an A-B monomer (Amino-Acid type after nitro reduction) suitable for polyamide synthesis, a versatility Compound B cannot offer.

Performance in Applications: Polymer Science

The most critical industrial comparison lies in their reduced forms (diamines) used to make Polyimides (PI).

Comparative Data: Polyimide Properties

Derived from polymerization of the corresponding diamines with PMDA (Pyromellitic Dianhydride).[1]

PropertyPolymer from Compound A (Methyl-ODA)Polymer from Compound B (Standard ODA)
Solubility High (Soluble in DMAc, NMP, sometimes CHCl3)Low (Insoluble in most organic solvents)
Glass Transition (

)
285°C - 295°C (Increased chain stiffness)270°C - 280°C
Optical Clarity High (Disrupts Charge Transfer Complex)Low (Yellow/Brown due to CTC)
Dielectric Constant Lower (Increased Free Volume)Higher (Denser packing)

Analysis:

  • Compound B leads to standard "Kapton-type" films: excellent thermal stability but difficult to process (requires polyamic acid precursor processing).

  • Compound A leads to Soluble Polyimides : The methyl group disrupts chain packing and reduces the formation of Charge Transfer Complexes (CTC). This allows the polymer to be dissolved in solvents for spin-coating and creates optically transparent films (Colorless Polyimides - CPIs) essential for flexible displays.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent synthesis and application pathways for both compounds.

ReactivityComparison Substrate 1-chloro-4-nitrobenzene Cresol p-Cresol (Stronger Nucleophile) Substrate->Cresol + Base Phenol Phenol (Standard Nucleophile) Substrate->Phenol + Base CompA Compound A (Methyl Analog) Cresol->CompA Fast SNAr (Low Temp) Oxidation Benzylic Oxidation CompA->Oxidation KMnO4 RedA Reduction CompA->RedA H2/Pd/C AcidProd 4-(4-nitrophenoxy)benzoic acid (A-B Monomer) Oxidation->AcidProd DiamineA Methyl-ODA (Monomer) RedA->DiamineA PolyA Soluble/Transparent Polyimide (Low Dk, High Tg) DiamineA->PolyA + Dianhydride CompB Compound B (Unsubstituted) Phenol->CompB Standard SNAr (High Temp) EAS EAS (Nitration) CompB->EAS HNO3/H2SO4 RedB Reduction CompB->RedB H2/Pd/C Disub 4,4'-Dinitrodiphenyl ether EAS->Disub DiamineB 4,4'-ODA (Standard Monomer) RedB->DiamineB PolyB Standard Polyimide (Insoluble, Yellow) DiamineB->PolyB + Dianhydride

Caption: Divergent synthetic pathways showing the kinetic advantage of Compound A and its unique downstream oxidation potential versus the standard utility of Compound B.

References

  • Synthesis and Properties of Colorless Polyimides

    • Title: Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines.
    • Source: Polymer Chemistry (RSC), 2014.
    • URL:[Link]

  • Nucleophilic Substitution Kinetics

    • Title: Kinetics and mechanism of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with amines (Mechanistic parallels in SNAr).
    • Source: Journal of Physical Organic Chemistry.
    • URL:[Link]

  • Polyetherimide Properties

    • Title: Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction.[2]

    • Source: Polymers & Polymer Composites, 2012.[2]

    • URL:[Link]

  • Metabolic Stability of Methyl Ethers

    • Title: Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.[3]

    • Source: Frontiers in Pharmacology / NIH, 2022.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitrophenyl Tolyl Ethers

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a cornerstone of rigorous scientific practice. Mass spectrometry, a powerful analytical tech...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a cornerstone of rigorous scientific practice. Mass spectrometry, a powerful analytical technique, provides indispensable information about the molecular weight and structure of a molecule through the analysis of its fragmentation pattern. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-nitrophenyl 4-tolyl ether and its ortho-substituted isomer, 2-nitrophenyl 4-tolyl ether. Understanding these patterns is crucial for confident identification and differentiation of these isomers in complex matrices.

The Foundational Principles of Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][2][3] The process begins with the bombardment of the gaseous sample molecules with high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[2][3] The excess energy deposited in the molecular ion causes it to undergo a series of bond cleavages and rearrangements, generating a unique pattern of fragment ions. The intensity of each fragment ion peak in the mass spectrum is related to the stability of the ion and the kinetics of its formation.[4]

Fragmentation Pattern of 4-Nitrophenyl 4-Tolyl Ether: A Step-by-Step Mechanistic Analysis

4-Nitrophenyl 4-tolyl ether (MW: 229.23 g/mol ) is a diaryl ether containing a nitro group on one aromatic ring and a methyl group on the other. Its fragmentation pattern under EI-MS is dictated by the interplay of these functional groups and the stable aromatic systems.

The initial ionization event will form the molecular ion at m/z 229. The subsequent fragmentation is expected to proceed through several key pathways:

  • Loss of the Nitro Group: A characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, resulting in a fragment ion at m/z 183.[5] This is often followed by the loss of a neutral carbon monoxide (CO) molecule to yield a fragment at m/z 155.

  • Cleavage of the Ether Bond: The C-O ether linkage is a common site of cleavage in diaryl ethers. Cleavage can occur on either side of the oxygen atom.

    • Formation of the 4-tolyloxonium ion: Cleavage of the bond between the oxygen and the nitrophenyl ring would lead to the formation of a 4-tolyloxonium ion at m/z 107.

    • Formation of the 4-nitrophenoxonium ion: Conversely, cleavage of the bond between the oxygen and the tolyl ring would generate a 4-nitrophenoxonium ion at m/z 139.

  • Rearrangement and Loss of NO: For para-substituted nitro compounds, a rearrangement followed by the loss of a neutral nitric oxide (NO) molecule is a common fragmentation pathway. This would result in an ion at m/z 199.

  • Formation of the Tropylium Ion: Aromatic compounds with alkyl substituents often undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[6] This would arise from the tolyl moiety of the molecule.

The following diagram illustrates the proposed primary fragmentation pathways for 4-nitrophenyl 4-tolyl ether:

M 4-Nitrophenyl 4-tolyl ether (m/z 229) F1 [M - NO2]+ (m/z 183) M->F1 - NO2 F2 [M - NO]+ (m/z 199) M->F2 - NO F3 4-Tolyloxonium ion (m/z 107) M->F3 C-O cleavage F4 4-Nitrophenoxonium ion (m/z 139) M->F4 C-O cleavage F6 [M - NO2 - CO]+ (m/z 155) F1->F6 - CO F5 Tropylium ion (m/z 91) F3->F5 - O

Caption: Proposed EI-MS fragmentation of 4-nitrophenyl 4-tolyl ether.

Comparative Analysis: The Ortho Effect in 2-Nitrophenyl 4-Tolyl Ether

To highlight the diagnostic power of mass spectrometry in distinguishing between isomers, we will compare the fragmentation pattern of 4-nitrophenyl 4-tolyl ether with that of its ortho-isomer, 2-nitrophenyl 4-tolyl ether. The proximity of the nitro group to the ether linkage in the ortho isomer introduces the possibility of an "ortho effect," leading to unique fragmentation pathways not observed in the para isomer.

For 2-nitrophenyl 4-tolyl ether, in addition to the fragmentation pathways common to the para isomer, we can expect to see fragments arising from interactions between the adjacent nitro and ether functionalities. One such characteristic fragmentation is the loss of a hydroxyl radical (•OH) from the molecular ion, a process facilitated by the transfer of a hydrogen atom from the tolyl ring to the nitro group. This would result in a prominent ion at m/z 212.

The proposed primary fragmentation pathways for 2-nitrophenyl 4-tolyl ether are depicted below:

M 2-Nitrophenyl 4-tolyl ether (m/z 229) F1 [M - OH]+ (m/z 212) (ortho effect) M->F1 - OH F2 [M - NO2]+ (m/z 183) M->F2 - NO2 F3 4-Tolyloxonium ion (m/z 107) M->F3 C-O cleavage F4 2-Nitrophenoxonium ion (m/z 139) M->F4 C-O cleavage

Caption: Proposed EI-MS fragmentation of 2-nitrophenyl 4-tolyl ether.

Quantitative Data Summary

The following table summarizes the expected key fragment ions and their probable relative abundances for the two isomers. It is important to note that the actual relative abundances can vary depending on the specific instrument and experimental conditions.

m/zProposed Fragment IonExpected Relative Abundance (4-isomer)Expected Relative Abundance (2-isomer)
229[M]•+ModerateModerate
212[M - OH]+Low / AbsentModerate to High
199[M - NO]+ModerateLow
183[M - NO₂]+HighHigh
155[M - NO₂ - CO]+ModerateModerate
139[C₆H₄NO₂]⁺ModerateModerate
107[C₇H₇O]⁺HighHigh
91[C₇H₇]⁺ModerateModerate

Experimental Protocol: GC-MS Analysis of Nitrophenyl Tolyl Ethers

This section provides a detailed, step-by-step methodology for the analysis of nitrophenyl tolyl ethers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the nitrophenyl tolyl ether sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar or semi-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection is preferred for higher sensitivity, with an injection volume of 1 µL.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode to obtain the complete mass spectrum.

  • Identify the chromatographic peak corresponding to the nitrophenyl toyl ether.

  • Extract the mass spectrum for the identified peak and analyze the fragmentation pattern.

  • Compare the obtained spectrum with library spectra (if available) and the fragmentation patterns discussed in this guide for confirmation.

The following diagram outlines the experimental workflow:

A Sample Preparation (Dissolution in solvent) B GC-MS Analysis A->B C Data Acquisition (Full Scan Mode) B->C D Data Analysis C->D E Peak Identification D->E F Mass Spectrum Extraction E->F G Fragmentation Pattern Analysis F->G H Structural Confirmation G->H

Caption: GC-MS experimental workflow for nitrophenyl toyl ether analysis.

Conclusion

The electron ionization mass spectrometry fragmentation patterns of 4-nitrophenyl 4-tolyl ether and 2-nitrophenyl 4-tolyl ether provide distinct and diagnostic information for their structural elucidation and differentiation. The fragmentation of the para-isomer is characterized by the loss of the nitro group, cleavage of the ether bond, and rearrangement with the loss of NO. In contrast, the ortho-isomer exhibits a characteristic "ortho effect," leading to a significant fragment from the loss of a hydroxyl radical. By understanding these fragmentation pathways and employing a robust GC-MS methodology, researchers can confidently identify these isomers, a critical capability in various fields of chemical and pharmaceutical sciences.

References

  • PubChem. p-Nitrophenyl o-tolyl ether. [Link]

  • PubChem. 4-Nitrophenetol. [Link]

  • NIST. Bis(p-nitrophenyl) ether. [Link]

  • PubChem. Decyl 4-nitrophenyl ether. [Link]

  • NIST. Chemistry WebBook. [Link]

  • NIST. Butyl 4-nitrophenyl ether. [Link]

  • PubChem. 4-Nitrophenyl pent-1-yl ether. [Link]

  • NIST. Butyl 4-nitrophenyl ether. [Link]

  • YouTube. Electron ionization and mass spectrometry. [Link]

  • Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. PMC. [Link]

  • PubChem. 2-Nitrophenyl octyl ether. [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Mass Spectrometry Tutorial (Dr. Kamel Harrata). Chemical Instrumentation Facility. [Link]

  • 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]

  • PubChem. 2-nitro-N-(4-nitrophenyl)aniline. [Link]

  • The Essential Guide to Electron Ionization in GC–MS. Chromatography Online. [Link]

  • Headspace–Solid-Phase Microextraction Gas Chromatography Method to Quantify Thymus vulgaris Essential Oil in Polymeric Nanoparticles. Pharmacognosy Magazine. [Link]

  • Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. eGyanKosh. [Link]

  • TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. DergiPark. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • PubChem. m-Chlorophenyl p-nitrophenyl ether. [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to 1-methyl-4-(4-nitrophenoxy)benzene

Introduction In the landscape of synthetic chemistry and materials science, diaryl ethers serve as crucial structural motifs. Their inherent stability, coupled with the tunable electronic properties afforded by aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and materials science, diaryl ethers serve as crucial structural motifs. Their inherent stability, coupled with the tunable electronic properties afforded by aromatic substitution, makes them valuable intermediates and final products. This guide provides an in-depth comparative analysis of 1-methyl-4-(4-nitrophenoxy)benzene , a diaryl ether featuring both an electron-donating methyl group and a strongly electron-withdrawing nitro group.

The purpose of this document is to cross-reference known physicochemical data with established spectroscopic principles to provide a robust characterization profile of this molecule. We will objectively compare its properties to two key alternatives: the parent unsubstituted structure, Diphenyl Ether , and a related compound, 4-Nitroanisole . This comparison will illuminate the distinct contributions of the methyl group versus a direct ether linkage to the nitro-aromatic system. This guide is intended for researchers, scientists, and drug development professionals who require a deep, data-driven understanding of this compound's characteristics.

Comparative Physicochemical Properties

The introduction of substituents onto the basic diaryl ether scaffold significantly influences its physical properties, such as melting point, boiling point, and polarity. The table below summarizes key data sourced from established chemical databases.

Property1-methyl-4-(4-nitrophenoxy)benzeneDiphenyl Ether4-Nitroanisole
Molecular Formula C₁₃H₁₁NO₃C₁₂H₁₀OC₇H₇NO₃
Molecular Weight 229.23 g/mol 170.21 g/mol [1]153.14 g/mol [2]
Melting Point 69 °C[3]25-27 °C[4]51-53 °C[5]
Boiling Point 197-198 °C @ 7 Torr[3]259 °C[4]260 °C[6]
Appearance Not specifiedColorless solid or liquid[1][7]Beige crystalline solid[5]
LogP (Octanol/Water) 3.9 (Predicted)4.21[1]2.0 (Predicted)[2]

Data for 1-methyl-4-(4-nitrophenoxy)benzene is based on supplier information, as comprehensive public database entries are limited. Predicted values are computationally derived.

Expert Analysis: The presence of the polar nitro group in both 1-methyl-4-(4-nitrophenoxy)benzene and 4-Nitroanisole results in significantly higher melting points compared to the non-polar Diphenyl Ether. The larger, more rigid structure of the diaryl ethers, when compared to the single ring of 4-Nitroanisole, also contributes to these differences in physical state and volatility.

Spectroscopic Characterization: A Comparative Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The electron-withdrawing nitro group will deshield nearby protons (shifting them downfield), while the electron-donating methyl and ether oxygen will shield nearby protons (shifting them upfield).

  • Predicted Spectrum for 1-methyl-4-(4-nitrophenoxy)benzene:

    • Methyl Protons: A singlet peak is expected around 2.3 ppm , characteristic of a methyl group attached to an aromatic ring.

    • Aromatic Protons (Methyl-substituted ring): Two doublets are expected. The protons ortho to the methyl group will appear around 7.1-7.2 ppm , and the protons ortho to the ether oxygen will be slightly downfield.

    • Aromatic Protons (Nitro-substituted ring): Two doublets are expected due to the strong deshielding effect of the nitro group. The protons ortho to the ether linkage will appear around 7.0-7.1 ppm , while the protons ortho to the nitro group will be significantly downfield, likely in the 8.1-8.2 ppm region.

  • Comparison:

    • Diphenyl Ether: The spectrum is simpler, with protons appearing in the 7.1-7.4 ppm range.

    • 4-Nitroanisole: The methoxy protons appear as a singlet around 3.9 ppm. The aromatic protons show a classic para-substituted pattern, with protons ortho to the methoxy group around 7.0 ppm and protons ortho to the nitro group downfield around 8.2 ppm. This provides a direct comparison for the deshielding effect of the nitro group.

FT-IR Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

  • Predicted Spectrum for 1-methyl-4-(4-nitrophenoxy)benzene:

    • N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1520 cm⁻¹ and 1345 cm⁻¹ , respectively.

    • C-O-C Stretching: An asymmetric stretching band for the diaryl ether linkage should appear in the 1240-1260 cm⁻¹ region.

    • Aromatic C-H Stretching: Bands will be observed just above 3000 cm⁻¹ .

    • Aromatic C=C Stretching: Peaks will be present in the 1400-1600 cm⁻¹ region.

  • Comparison:

    • Diphenyl Ether: The spectrum is dominated by the C-O-C stretch and aromatic C-H and C=C vibrations. It lacks the strong N-O stretching bands.

    • 4-Nitroanisole: The NIST Chemistry WebBook shows characteristic N-O stretching bands, providing a solid reference for our prediction.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Predicted Spectrum for 1-methyl-4-(4-nitrophenoxy)benzene:

    • Molecular Ion (M⁺): A prominent peak is expected at m/z = 229 , corresponding to the molecular weight of the compound.

    • Fragmentation: Common fragmentation pathways would involve the loss of the nitro group (-NO₂, 46 Da) leading to a fragment at m/z = 183, and cleavage of the ether bond.

  • Comparison:

    • Diphenyl Ether: The molecular ion peak is at m/z = 170.[1]

    • 4-Nitroanisole: The NIST Chemistry WebBook shows a molecular ion peak at m/z = 153 and prominent fragments corresponding to the loss of -NO₂ and -CH₃.[8]

Standard Experimental Protocol: ¹H NMR Spectroscopy

To ensure the reproducibility and validity of experimental data, adherence to a standardized protocol is paramount. The following outlines a self-validating workflow for acquiring a quantitative ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample (e.g., 1-methyl-4-(4-nitrophenoxy)benzene).

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity. This is an iterative process to optimize the resolution and lineshape of the peaks.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a 45° or 30° pulse width instead of a 90° pulse to ensure more uniform excitation, especially for quantitative measurements.[9]

    • Set the relaxation delay (d1) to be at least five times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans.[10] A typical acquisition time is 1-5 seconds.[11]

    • Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing p1 Weigh 5-10 mg of solid sample p2 Dissolve in ~0.7 mL deuterated solvent (e.g., CDCl3) p1->p2 p3 Add internal standard (TMS) p2->p3 p4 Transfer to 5 mm NMR tube p3->p4 s1 Insert sample into spectrometer p4->s1 s2 Lock on deuterium signal s1->s2 s3 Shim magnetic field for homogeneity s2->s3 a1 Set spectral width (e.g., 0-12 ppm) s3->a1 a2 Set pulse width (30-45°) & relaxation delay (≥5xT1) a1->a2 a3 Acquire sufficient scans (e.g., 16-32) a2->a3 d1 Fourier Transform (FID -> Spectrum) a3->d1 d2 Phase correction d1->d2 d3 Baseline correction d2->d3 d4 Calibrate to TMS (0 ppm) d3->d4 d5 Integrate peaks d4->d5 end end d5->end Final Spectrum & Analysis

Caption: Workflow for ¹H NMR Spectroscopy.

Conclusion and Forward-Looking Statement

This guide has systematically compared the physicochemical and predicted spectroscopic properties of 1-methyl-4-(4-nitrophenoxy)benzene with its parent compound, Diphenyl Ether, and a related nitroaromatic, 4-Nitroanisole. The analysis demonstrates how the addition of methyl and nitro substituents significantly alters the molecule's characteristics. The electron-withdrawing nitro group profoundly influences the chemical shifts in NMR and introduces characteristic strong absorption bands in the IR spectrum. In contrast, the methyl group provides a subtle electron-donating effect and a distinct singlet in the ¹H NMR spectrum.

For researchers synthesizing or utilizing this compound, the provided data serves as a benchmark for characterization. The detailed NMR protocol offers a robust, self-validating method to ensure data integrity. While predictive, the spectroscopic analysis herein provides a strong foundation for interpreting experimental results and confirming the successful synthesis of 1-methyl-4-(4-nitrophenoxy)benzene. Future experimental validation of these predictions would be a valuable contribution to the public chemical literature.

References

  • ChemSynthesis. (n.d.). 1-[(4-methylphenoxy)methyl]-4-nitrobenzene. Retrieved February 7, 2026, from [Link]

  • Ataman Kimya. (n.d.). DIPHENYL ETHER. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7485, 4-Nitroanisole. Retrieved February 7, 2026, from [Link].

  • University of Cambridge. (2017, November). Quantitative NMR Spectroscopy.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7583, Diphenyl ether. Retrieved February 7, 2026, from [Link].

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry.
  • PubChemLite. (n.d.). 4-nitroanisole (C7H7NO3). Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). 4-Bromo-3-nitroanisole. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Diphenyl ether. Retrieved February 7, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Facility - Quantitative NMR.

Sources

Comparative

performance of 1-methyl-4-(4-nitrophenoxy)benzene vs its sulfonyl analogue

Topic: Performance of 1-Methyl-4-(4-nitrophenoxy)benzene vs. 1-Methyl-4-(4-nitrophenylsulfonyl)benzene Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, and Medicinal Chemists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of 1-Methyl-4-(4-nitrophenoxy)benzene vs. 1-Methyl-4-(4-nitrophenylsulfonyl)benzene Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, and Medicinal Chemists

Executive Summary: The Bridge Defines the Function

This guide compares two structural analogues that differ solely by their bridging group: the ether linkage (-O-) in 1-methyl-4-(4-nitrophenoxy)benzene and the sulfonyl linkage (-SO₂-) in its analogue, 1-methyl-4-(4-nitrophenylsulfonyl)benzene.

While both serve as critical intermediates for high-performance polymers and bioactive small molecules, their performance profiles are diametrically opposed due to electronic effects. The ether analogue offers flexibility, electron donation, and solubility, making it ideal for processable poly(arylene ether)s. The sulfonyl analogue provides rigidity, strong electron withdrawal, and exceptional thermal stability, serving as the backbone for high-


 polysulfones.

Chemical Identity & Physical Properties

The fundamental difference lies in the electronic nature of the bridge. The ether oxygen has lone pairs that donate electron density into the rings (resonance donation), whereas the sulfonyl sulfur is highly oxidized and withdraws electron density (induction and resonance).

FeatureEther Analogue (Compound A) Sulfonyl Analogue (Compound B)
Systematic Name 1-methyl-4-(4-nitrophenoxy)benzene1-methyl-4-(4-nitrophenylsulfonyl)benzene
Common Name 4-Methyl-4'-nitrodiphenyl ether4-Methyl-4'-nitrodiphenyl sulfone
CAS Number 3402-74-2 4094-37-5
Structure Me-Ph-O -Ph-NO₂Me-Ph-SO₂ -Ph-NO₂
Bridge Geometry Bent (~120°), FlexibleTetrahedral (~109.5°), Rigid
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I, -M)
Melting Point Low (~53–60 °C)High (~140–160 °C)*
Solubility High (Soluble in EtOH, Et₂O, Toluene)Low (Soluble in DMSO, DMF, hot polar solvents)
Primary Use Monomer for flexible polyimides/amidesMonomer for high-temp polysulfones

*Note: Sulfones consistently exhibit higher melting points than ethers due to strong dipole-dipole interactions and rigid geometry.

Synthesis & Experimental Protocols

The synthesis of these compounds highlights their reactivity differences. The ether is formed via nucleophilic attack, while the sulfone is typically accessed by oxidizing a sulfide precursor, as direct sulfonylation is deactivated by the nitro group.

Protocol A: Synthesis of the Ether Analogue

Mechanism: Nucleophilic Aromatic Substitution (


).
Rationale:  The nitro group activates the benzene ring for nucleophilic attack by the phenoxide.
  • Reagents:

    
    -Cresol (1.1 eq), 
    
    
    
    -Chloronitrobenzene (1.0 eq), Potassium Carbonate (
    
    
    , 1.2 eq), DMF (Solvent).
  • Procedure:

    • Dissolve

      
      -cresol in DMF under 
      
      
      
      atmosphere.
    • Add

      
       and stir at 80°C for 1 hour to generate the phenoxide nucleophile.
      
    • Add

      
      -chloronitrobenzene and increase temperature to 140–150°C.
      
    • Monitor via TLC (approx. 4–6 hours).

    • Workup: Pour into ice water. The product precipitates as a solid. Filter, wash with water/dilute NaOH (to remove unreacted cresol), and recrystallize from ethanol.

Protocol B: Synthesis of the Sulfonyl Analogue

Mechanism: Nucleophilic Substitution followed by Oxidation.[1] Rationale: Direct sulfonylation is difficult. The standard route is to form the sulfide first, then oxidize the sulfur atom.

  • Step 1: Sulfide Formation

    • Reagents:

      
      -Toluenethiol (1.0 eq), 
      
      
      
      -Chloronitrobenzene (1.0 eq), NaOH (1.1 eq), Ethanol/Water.
    • Procedure: Reflux reagents for 3 hours. The thiolate anion displaces the chloride. Isolate the intermediate sulfide (4-methyl-4'-nitrodiphenyl sulfide).

  • Step 2: Oxidation to Sulfone

    • Reagents: Sulfide intermediate, 30% Hydrogen Peroxide (

      
      , excess), Acetic Acid (Solvent).[2]
      
    • Procedure: Dissolve sulfide in glacial acetic acid. Add

      
       dropwise at 60°C. Reflux for 2 hours.
      
    • Workup: Cool to room temperature. The sulfone crystallizes out (white/pale yellow needles). Filter and wash with water.

Visualization: Synthesis Pathways

SynthesisPathways TargetA Ether Analogue (Flexible) TargetB Sulfonyl Analogue (Rigid) Intermediate Sulfide Intermediate Intermediate->TargetB H2O2, AcOH Oxidation Cresol p-Cresol Cresol->TargetA K2CO3, DMF SNAr Reaction CNB p-Chloronitrobenzene CNB->TargetA CNB->Intermediate Thiol p-Toluenethiol Thiol->Intermediate NaOH, EtOH SNAr

Figure 1: Divergent synthetic pathways. The ether is a one-step substitution, while the sulfone requires substitution followed by oxidation.

Performance Analysis: Ether vs. Sulfone

This section evaluates the "performance" of these molecules as structural motifs in material science and chemistry.

A. Thermal & Chemical Stability
  • Sulfonyl Analogue (Winner): The sulfone group (

    
    ) is one of the most thermally stable organic functional groups. The sulfur atom is in a high oxidation state (+6), making it resistant to further oxidation. Polymers derived from this unit (e.g., Polysulfones) exhibit glass transition temperatures (
    
    
    
    ) often exceeding 190°C.
  • Ether Analogue: The ether linkage is stable to base but susceptible to oxidative degradation at very high temperatures compared to sulfones. It introduces flexibility, which lowers the

    
     of derived materials, improving processability but reducing heat deflection temperatures.
    
B. Electronic Reactivity (Hammett Parameters)

The bridge dictates the reactivity of the terminal nitro group (for reduction) and the phenyl rings (for substitution).

  • Ether (-O-): Strong electron donor (

    
    ).
    
    • Effect: Increases electron density on the rings.

    • Consequence: The nitro group is harder to reduce electrochemically (more negative potential) because the ring is already electron-rich. The ring is susceptible to electrophilic attack.

  • Sulfone (-SO₂-): Strong electron withdrawer (

    
    ).
    
    • Effect: Decreases electron density on the rings.

    • Consequence: The nitro group is easier to reduce (more positive potential). The rings are deactivated against electrophilic attack but highly activated for nucleophilic attack (useful for polymerization).

C. Polymer Performance Data (Derived Materials)

When these intermediates are converted to diamines and polymerized, the properties differ significantly:

PropertyPoly(arylene ether) Poly(arylene sulfone)
Chain Stiffness Low (Flexible)High (Rigid)
Glass Transition (

)
Lower (~150°C)Higher (~190–230°C)
Solubility Soluble in

, THF
Soluble only in polar aprotic (NMP, DMF)
Mechanical Modulus Moderate (Tougher)High (Stiffer)
Flame Retardancy ModerateExcellent (Self-extinguishing)
Visualization: Structure-Property Relationship

StructureProperty Bridge Bridging Group Ether Ether (-O-) Electron Donor Bridge->Ether Sulfone Sulfone (-SO2-) Electron Withdrawing Bridge->Sulfone Prop1 High Flexibility Lower Tg Ether->Prop1 Prop3 Activated Ring (Electrophilic Substitution) Ether->Prop3 Prop2 High Rigidity High Thermal Stability Sulfone->Prop2 Prop4 Deactivated Ring (Nucleophilic Stability) Sulfone->Prop4

Figure 2: Causal link between the bridging group and the resulting physicochemical properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12110, 1-methyl-4-(4-nitrophenoxy)benzene. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 363134, 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. Retrieved from [Link]

  • Organic Syntheses (1929). p-Nitrodiphenyl Ether Synthesis Protocol. Org. Synth. 9, 72. Retrieved from [Link]

  • Pirali-Hamedani, M., & Mehdipour-Ataei, S. (2017). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Designed Monomers and Polymers, 20(1), 54–65.[3] Retrieved from [Link]

  • Ameri, R., et al. (2013). Synthesis of substituted diphenyl sulfones and their structure-activity relationship. Bioorganic & Medicinal Chemistry, 21(15), 4634-4645. Retrieved from [Link]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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